molecular formula C8H8ClNO3 B133415 Methyl 3-amino-5-chloro-2-hydroxybenzoate CAS No. 5043-81-2

Methyl 3-amino-5-chloro-2-hydroxybenzoate

Cat. No.: B133415
CAS No.: 5043-81-2
M. Wt: 201.61 g/mol
InChI Key: YPSOMLZFAVONTN-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-2-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSOMLZFAVONTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350776
Record name methyl 3-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-81-2
Record name methyl 3-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-amino-5-chloro-2-hydroxybenzoate" CAS number 5043-81-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5043-81-2 Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol

This document provides a comprehensive technical overview of Methyl 3-amino-5-chloro-2-hydroxybenzoate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. It is intended for researchers, chemists, and professionals involved in drug development and fine chemical manufacturing.

Chemical and Physical Properties

This compound is a substituted benzoate ester. Its structure, featuring amino, chloro, hydroxyl, and methyl ester functional groups, makes it a versatile building block. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, ester) groups on the aromatic ring influences its reactivity. It is typically a solid at room temperature and is moderately soluble in polar organic solvents.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 3-Amino-5-chloro-2-hydroxybenzoic acid methyl ester, Methyl 3-amino-5-chlorosalicylate[1]
CAS Number 5043-81-2[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Melting Point 71-73 °C
Boiling Point 322 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 148.5 °C
Storage Conditions -20°C, under inert atmosphere

Spectroscopic Data for Characterization

While experimental spectra for this specific compound are not publicly available, the following tables outline the predicted key signals based on the analysis of structurally similar compounds and established principles of spectroscopy. These values serve as a guide for characterization.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30d1HAr-H (H-6)
~ 6.90d1HAr-H (H-4)
~ 4.50br s2H-NH₂
~ 3.90s3H-OCH₃
~ 11.0s1HAr-OH

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170.0C =O (Ester)
~ 148.0C -OH
~ 135.0C -NH₂
~ 125.0Ar-C H
~ 122.0Ar-C H
~ 118.0C -Cl
~ 112.0C -COOCH₃
~ 52.0-OC H₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3450 - 3300N-HAsymmetric & Symmetric Stretch
3300 - 2500O-HStretch (Broad, H-bonded)
~ 3050C-H (Aromatic)Stretch
~ 2950C-H (Aliphatic)Stretch
~ 1700C=O (Ester)Stretch
1600 - 1450C=C (Aromatic)Stretch
~ 1250C-O (Ester)Stretch
850 - 550C-ClStretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment IonComments
201/203[M]⁺Molecular ion peak, showing characteristic ~3:1 isotope pattern for one chlorine atom.
170/172[M - OCH₃]⁺Loss of the methoxy radical from the ester.
142/144[M - COOCH₃]⁺Loss of the carbomethoxy group.

Experimental Protocols

Plausible Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Methyl 5-chloro-2-hydroxybenzoate B Methyl 5-chloro-2-hydroxy-3-nitrobenzoate A->B HNO₃ / H₂SO₄ (or Acetic Acid) Low Temp (0-10 °C) C Methyl 5-chloro-2-hydroxy-3-nitrobenzoate D This compound C->D Fe / NH₄Cl (aq) (or H₂, Pd/C) Methanol, Reflux G A Methyl 3-amino-5-chloro- 2-hydroxybenzoate B Alkylation & Cyclization Intermediate A->B 1. N-Alkylation (e.g., with ethyl bromoacetate) 2. Saponification C 6-Chloro-3,4-dihydro-2H- 1,4-benzoxazine-8-carboxylic acid derivative B->C Intramolecular Cyclization D Amide Coupling C->D Amine Reagent (3-Quinuclidinamine) E Azasetron

References

"Methyl 3-amino-5-chloro-2-hydroxybenzoate" synthesis from methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is the reduction of its nitro precursor, methyl 5-chloro-2-hydroxy-3-nitrobenzoate. This document details established experimental protocols, presents quantitative data from analogous transformations, and includes necessary visualizations to facilitate a thorough understanding of the synthetic process.

Synthetic Pathway Overview

The core transformation in the synthesis of this compound is the reduction of the nitro group of methyl 5-chloro-2-hydroxy-3-nitrobenzoate to an amino group. This is a common and well-understood reaction in organic chemistry, with several reliable methods available. The general reaction is depicted below:

G start Methyl 5-chloro-2-hydroxy-3-nitrobenzoate end This compound start->end Reduction

Caption: General reaction scheme for the synthesis.

This guide will focus on two of the most robust and widely used methods for this type of transformation:

  • Catalytic Hydrogenation: A clean and efficient method employing a metal catalyst and hydrogen gas.

  • Metal-Acid Reduction: A classic and cost-effective method using a metal such as iron in an acidic medium.

Quantitative Data

While specific yield and purity data for the direct reduction of methyl 5-chloro-2-hydroxy-3-nitrobenzoate are not extensively published, the following table summarizes typical results for analogous reductions of structurally similar nitroaromatic compounds. These values provide a strong basis for expected outcomes.

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)Reference Compound
Catalytic HydrogenationH₂ (gas), 5-10% Pd/CMethanol or EthanolRoom Temperature2-12>95>99Methyl 2-methyl-6-nitrobenzoate
Catalytic HydrogenationH₂ (gas), Pd/C, Pt/C, or Raney Ni (3-7% w/w)Ethanol or THF40-602-385-95>992-nitro-3-methylbenzoic acid
Metal/Acid ReductionIron powder, HCl or Acetic AcidEthanol/WaterReflux (78-100)2-485-95>98Methyl 2-methyl-6-nitrobenzoate
Metal Salt ReductionStannous chloride dihydrate (SnCl₂·2H₂O)Ethanol or EtOAc50-701-388-97>98Methyl 2-methyl-6-nitrobenzoate

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from methyl 5-chloro-2-hydroxy-3-nitrobenzoate. These protocols are adapted from established procedures for the reduction of similar nitroaromatic compounds.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, typically yielding a product with high purity that may require minimal further purification.

Materials:

  • Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr Hydrogenator)

  • Celite® or other filter aid

Procedure:

  • Vessel Preparation: In a suitable hydrogenation vessel, dissolve Methyl 5-chloro-2-hydroxy-3-nitrobenzoate in methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, indicated by the consumption of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Metal/Acid Reduction using Iron and Acetic Acid

This is a robust and cost-effective method, particularly suitable for larger-scale synthesis.

Materials:

  • Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate or Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (3-5 equivalents) to the mixture.

  • Reaction Initiation: Heat the suspension to reflux with vigorous stirring. Slowly add glacial acetic acid (a catalytic amount to 1 equivalent) dropwise to the refluxing mixture.

  • Reaction: Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and water. Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to afford the desired product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material (Methyl 5-chloro-2-hydroxy-3-nitrobenzoate) B Add Reducing Agent (e.g., Pd/C + H₂ or Fe/AcOH) A->B C Monitor Reaction (TLC/LC-MS) B->C D Quench Reaction & Remove Catalyst/Salts C->D Reaction Complete E Extraction D->E F Drying & Solvent Removal E->F G Purification (Recrystallization/Chromatography) F->G H This compound G->H Final Product

Caption: General experimental workflow.

Concluding Remarks

The synthesis of this compound from its nitro precursor is a straightforward and high-yielding transformation. Both catalytic hydrogenation and metal-acid reduction are effective methods, with the choice depending on available equipment, scale, and cost considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate. It is recommended to perform small-scale optimization of reaction conditions to achieve the best results for a specific laboratory setup.

Spectroscopic data (NMR, IR, MS) of "Methyl 3-amino-5-chloro-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Introduction

This compound (CAS No. 5043-81-2) is an organic compound with the molecular formula C₈H₈ClNO₃.[1][2] Its structure, featuring a substituted benzene ring with amino, chloro, hydroxyl, and methyl ester functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

While direct experimental spectra for this specific compound are not widely published, the data presented herein are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be reliably predicted by analyzing the influence of each substituent on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The spectra are typically recorded in a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the methyl ester protons. The electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the -Cl and -COOCH₃ groups will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.8 - 4.0Singlet (s)N/A
-NH₂4.5 - 5.5 (broad)Singlet (s)N/A
Ar-H (position 6)6.8 - 7.0Doublet (d)~2-3
Ar-H (position 4)7.1 - 7.3Doublet (d)~2-3
-OH9.5 - 10.5 (broad)Singlet (s)N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃50 - 55
C-5 (Ar-C-Cl)115 - 120
C-1 (Ar-C-COOCH₃)110 - 115
C-4 (Ar-C-H)120 - 125
C-6 (Ar-C-H)125 - 130
C-3 (Ar-C-NH₂)135 - 140
C-2 (Ar-C-OH)145 - 150
C=O (ester)165 - 170
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5] The spectrum for this compound is expected to show characteristic absorption bands for the hydroxyl, amine, and ester groups.

Table 3: Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
O-H (Phenol)Stretch, H-bonded3200 - 3500Broad, Strong
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500Medium, Sharp (two bands)
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Alkyl)Stretch2850 - 3000Medium to Weak
C=O (Ester)Stretch1680 - 1710Strong, Sharp
C=C (Aromatic)Stretch1550 - 1650Medium (multiple bands)
C-O (Ester)Stretch1200 - 1300Strong
C-N (Amine)Stretch1250 - 1350Medium
C-ClStretch700 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.[6] For this compound (MW: 201.61 g/mol ), Electron Ionization (EI) would be a common analysis method.

Table 4: Predicted Mass Spectrometry Data

m/zIon AssignmentComments
201[M]⁺Molecular ion peak corresponding to the C₈H₈³⁵ClNO₃ isotope.
203[M+2]⁺Isotopic peak due to the presence of ³⁷Cl. The intensity is expected to be approximately one-third of the [M]⁺ peak.[7][8]
170[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
142[M - COOCH₃]⁺Loss of the carbomethoxy group.
124[M - OCH₃ - CO]⁺Subsequent loss of carbon monoxide.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Protocol 1: NMR Data Acquisition
  • Sample Preparation : Accurately weigh 10-20 mg of this compound.[3]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube.[3]

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Acquisition : Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure optimal resolution.

  • Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Protocol 2: IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum : Place the empty sample holder in the IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum.[9]

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

  • Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables.

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[10]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis : Analyze the spectrum to identify the molecular ion peak, the isotopic pattern characteristic of chlorine, and major fragment ions to confirm the structure.[7]

Visualizations

Chemical Structure

G cluster_0 This compound C1 C C2 C C1->C2 C1->C2 OH OH C1->OH C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C5->C6 C6->C1 C_ester C C6->C_ester O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester

Caption: Chemical structure of this compound.

Generalized Workflow for Spectroscopic Analysis

G Sample Sample: This compound Prep Sample Preparation Sample->Prep Prep_NMR Dissolve in Deuterated Solvent Prep->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Prep->Prep_IR Prep_MS Direct Insertion or GC Injection Prep->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq Acquisition IR_Acq IR Spectrometer Prep_IR->IR_Acq Acquisition MS_Acq Mass Spectrometer Prep_MS->MS_Acq Acquisition Acquisition Data Acquisition NMR_Proc ¹H & ¹³C NMR Spectra: Chemical Shift, Coupling NMR_Acq->NMR_Proc IR_Proc IR Spectrum: Functional Group ID IR_Acq->IR_Proc MS_Proc Mass Spectrum: MW, Isotope Pattern, Fragmentation MS_Acq->MS_Proc Processing Data Processing & Analysis Report Final Spectroscopic Report NMR_Proc->Report IR_Proc->Report MS_Proc->Report

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Versatile Building Block: A Technical Guide to Methyl 3-amino-5-chloro-2-hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-chloro-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of functional groups—an amine, a hydroxyl group, a chloro substituent, and a methyl ester—on an aromatic scaffold provides a rich platform for a variety of chemical transformations. This allows for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Synthesis of the Core Scaffold

The primary route to this compound involves the reduction of its nitro precursor, methyl 5-chloro-3-nitrosalicylate. A common and effective method utilizes iron powder in the presence of an ammonium chloride solution.

Experimental Protocol: Synthesis of this compound

To a solution of 49.1 g of methyl 5-chloro-3-nitrosalicylate in 500 ml of toluene is added to a stirred suspension of 33.4 g of powdered iron in 100 ml of an aqueous 0.78N ammonium chloride solution, preheated to 85°C, over a period of 30 minutes. The reaction temperature is maintained at 80-90°C with stirring for one hour. The hot reaction mixture is then filtered through celite, and the organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the resulting residue is recrystallized from ethanol to yield this compound.

Key Synthetic Transformations and Applications

The strategic placement of reactive sites on the this compound ring allows for a diverse range of subsequent chemical modifications. These include reactions at the amino and hydroxyl groups, as well as transformations involving the ester functionality.

N-Sulfonylation: Synthesis of WDR5 Inhibitors

The amino group of this compound readily undergoes sulfonylation, a key step in the synthesis of a novel class of inhibitors targeting the WD repeat-containing protein 5 (WDR5). These inhibitors have significant potential in cancer therapy.[1][2]

Reaction Scheme: N-Sulfonylation

G cluster_reactants Reactants cluster_product Product Reactant1 This compound Product Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate Reactant1->Product Pyridine, DCM, 0°C to rt Reactant2 5-Bromo-2-hydroxybenzenesulfonyl chloride Reactant2->Product

Caption: N-Sulfonylation of this compound.

To a solution of this compound (605 mg, 3.0 mmol) in pyridine is added 5-bromo-2-hydroxybenzenesulfonyl chloride. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed in vacuo, and the residue is purified by column chromatography to afford the desired sulfonamide product. A yield of 70% has been reported for a similar transformation.[2]

Cyclization: Formation of Benzoxazoles

The ortho-relationship of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of benzoxazole heterocycles. These structures are present in many biologically active compounds.

Reaction Scheme: Benzoxazole Formation

G cluster_reactants Reactants cluster_product Product Reactant1 This compound Product Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate Reactant1->Product p-Toluenesulfonic acid, 100°C Reactant2 Triethylorthoacetate Reactant2->Product

Caption: Cyclization to form a benzoxazole derivative.

A solution of this compound (1.32 g, 6.53 mmol), triethylorthoacetate (4 mL, 21.2 mmol), and p-toluenesulfonic acid (40 mg, 0.21 mmol) is heated at 100°C for 18 hours. The reaction mixture is then concentrated under vacuum, and the residue is purified by flash column chromatography on silica gel (30% EtOAc/heptane) to yield the benzoxazole product.[3]

Ester Hydrolysis

The methyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for molecular diversification, such as amide bond formation.

Reaction Scheme: Ester Hydrolysis

G Reactant Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate Product 3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoic acid Reactant->Product LiOH, THF, 65°C

Caption: Hydrolysis of the methyl ester.

The methyl ester (1 equivalent) is stirred with a 2 M aqueous solution of LiOH (5 equivalents) in THF (at a concentration of 0.2 M) for 1-16 hours at 65°C. The mixture is then acidified with hydrochloric acid, extracted with ethyl acetate, and washed with brine. The crude product can be purified by preparative HPLC.[1]

Intermediate in the Synthesis of Azasetron

This compound is a known intermediate in the preparation of Azasetron, a 5-HT3 antagonist used as an antiemetic.[4] While the specific multi-step synthesis is proprietary, this application highlights the industrial relevance of this building block in the pharmaceutical sector.

Summary of Quantitative Data

Reaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-Sulfonylation5-Bromo-2-hydroxybenzenesulfonyl chloride, PyridineDichloromethane0 to rt-70[2]
Benzoxazole FormationTriethylorthoacetate, p-Toluenesulfonic acidNeat10018-[3]
Ester HydrolysisLithium hydroxideTetrahydrofuran/Water651-16-[1]

Conclusion

This compound is a highly functionalized aromatic compound that serves as a versatile and valuable building block in organic synthesis. Its ability to undergo a range of selective transformations at its various reactive sites has led to its application in the synthesis of complex heterocyclic systems and medicinally important molecules, including novel cancer therapeutics and established antiemetic drugs. The experimental protocols and data presented in this guide underscore its utility and potential for further exploration in the development of new chemical entities.

References

The Pivotal Role of Methyl 3-amino-5-chloro-2-hydroxybenzoate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-chloro-2-hydroxybenzoate, a substituted aromatic ester, serves as a critical starting material and key intermediate in the synthesis of a variety of pharmacologically significant molecules. While direct evidence of its intrinsic biological activity remains limited in publicly accessible literature, its structural framework is integral to the therapeutic efficacy of its derivatives. This technical guide explores the known biological activities of analogs derived from this core structure, providing insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols for relevant biological assays and an examination of the signaling pathways implicated in the activity of these analogs are presented to support further research and development in this area.

Introduction

This compound (CAS 5043-81-2) is an organic compound featuring a benzoate ester with amino, chloro, and hydroxyl substitutions on the benzene ring.[1] These functional groups impart a unique reactivity profile, making it a versatile precursor in multi-step organic syntheses. Its primary significance in the pharmaceutical landscape lies in its role as a building block for more complex molecules, including GPR120 agonists and inhibitors of the WDR5-MYC interaction, a key target in oncology. This guide focuses on the reported biological activities of compounds synthesized from this important intermediate.

Anticancer Activity of Analogs

Derivatives of this compound have shown promise in the realm of oncology, particularly as inhibitors of the WDR5-MYC protein-protein interaction, which is crucial for the proliferation of certain cancers.

WDR5-MYC Interaction Inhibitors

The MYC family of oncoproteins are transcription factors that are frequently overexpressed in a wide range of human cancers. Their interaction with the WD-repeat-containing protein 5 (WDR5) is essential for their recruitment to chromatin and subsequent tumorigenic activity. Molecules that can disrupt this interaction are therefore of significant therapeutic interest. This compound has been utilized as a key intermediate in the synthesis of potent WDR5-MYC inhibitors.

Compound IDCancer Cell LineAssay TypeIC50 (µM)
Compound 4eA549 (Lung)MTT Assay0.03
Compound 4dC6 (Glioblastoma)MTT Assay0.03
Compound 4hC6 (Glioblastoma)MTT Assay0.03
Compound 4cMCF-7 (Breast)MTT Assay
Compound 4dMCF-7 (Breast)MTT Assay
Compound 4cHT-29 (Colon)MTT Assay
Compound 4dHT-29 (Colon)MTT Assay
Specific IC50 values were not provided, but the compounds were noted to be the most active in the series against these cell lines.
Signaling Pathways in Cancer

The interaction between WDR5 and MYC is a critical node in the signaling cascade that leads to cancer cell proliferation. The following diagram illustrates this interaction and its role in gene transcription.

WDR5_MYC_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention MYC MYC MAX MAX MYC->MAX Dimerization WDR5 WDR5 MYC->WDR5 Interaction TargetGenes Target Genes (e.g., Proliferation, Metabolism) MYC->TargetGenes Binds to Promoters/Enhancers MAX->WDR5 Interaction MAX->TargetGenes Binds to Promoters/Enhancers WDR5->MYC Recruitment to Chromatin WDR5->MAX Recruitment to Chromatin Chromatin Chromatin WDR5->Chromatin Binds to Histones WDR5->TargetGenes Binds to Promoters/Enhancers Transcription Transcription TargetGenes->Transcription Activation Inhibitor WDR5-MYC Inhibitor (Derived from core molecule) Inhibitor->WDR5 Blocks Interaction

WDR5-MYC Signaling Pathway and Inhibition.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some benzothiazole derivatives, which can be conceptually linked to the core structure, have been shown to modulate this pathway.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Potential Inhibition Sites RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K AKT_Inhibitor AKT Inhibitor AKT_Inhibitor->AKT mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1

PI3K/AKT/mTOR Signaling Pathway.

Antimicrobial Activity of Analogs

While specific antimicrobial data for this compound is not available, related substituted benzoates and their derivatives have been investigated for their antimicrobial properties. The presence of the halogen and other functional groups can influence the antimicrobial spectrum and potency.

The following table presents Minimum Inhibitory Concentration (MIC) data for related p-hydroxybenzoic acid esters against common microorganisms.

CompoundStaphylococcus aureus (MIC, mg/mL)Escherichia coli (MIC, mg/mL)Aspergillus niger (MIC, mg/mL)Candida albicans (MIC, mg/mL)
Methylparaben4211
Ethylparaben----
Propylparaben----
Butylparaben----
Data for ethyl, propyl, and butylparabens were not specified in the available literature.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Test compounds (dissolved in DMSO)

  • Microplate reader

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds & Vehicle Control incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method tests the susceptibility of bacteria to antibiotics and other antimicrobial agents.

  • Mueller-Hinton agar plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Filter paper disks impregnated with known concentrations of the test compounds

  • Forceps

  • Incubator

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Kirby_Bauer_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prepare_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate Incubate 18-24h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret_results Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret_results end End interpret_results->end

Kirby-Bauer Disk Diffusion Workflow.

Conclusion

This compound is a compound of significant interest due to its utility as a versatile intermediate in the synthesis of biologically active molecules. While direct quantitative data on its own anticancer or antimicrobial properties are not widely reported, its structural features are clearly important for the activity of its more complex derivatives, particularly in the context of WDR5-MYC inhibition for cancer therapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of analogs derived from this core structure. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this chemical scaffold. Future studies should aim to directly evaluate the biological activity of this compound and its simple analogs to provide a more complete understanding of its pharmacological profile.

References

The Medicinal Chemistry of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of Methyl 3-amino-5-chloro-2-hydroxybenzoate represents a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern, featuring amino, chloro, and hydroxyl groups on a benzoate ester core, provides a versatile platform for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. This technical guide explores the synthesis, biological activities, and potential mechanisms of action of derivatives based on this core structure, providing researchers with a comprehensive overview of its therapeutic potential.

Synthesis of Derivatives

The chemical structure of this compound allows for the facile synthesis of various derivatives. The primary amino group serves as a key handle for derivatization through reactions such as N-acylation, the formation of Schiff bases, and the synthesis of N-substituted amide derivatives.

A general approach to synthesizing amide derivatives involves the reaction of this compound with various acyl chlorides or carboxylic acids in the presence of a coupling agent. Similarly, Schiff base derivatives can be prepared by the condensation of the amino group with a variety of aldehydes and ketones.

General Synthetic Workflow

The synthesis of derivatives from the core molecule typically follows a straightforward workflow that can be adapted to generate a library of compounds for biological screening.

Synthetic Workflow Core Methyl 3-amino-5-chloro- 2-hydroxybenzoate Reaction N-Acylation / Amide Coupling / Schiff Base Formation Core->Reaction Reacts with Reagent Acyl Chlorides / Carboxylic Acids & Coupling Agents / Aldehydes / Ketones Reagent->Reaction Derivatives Derivative Library (Amides, Schiff Bases, etc.) Reaction->Derivatives Yields Screening Biological Screening (Anticancer / Antimicrobial) Derivatives->Screening

Caption: General workflow for the synthesis and screening of derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The nature of the substituent introduced at the 3-amino position plays a crucial role in determining the biological activity and potency of the resulting compounds.

Anticancer Activity

Several studies on related chloro- and amino-substituted benzoic acid derivatives suggest that this class of compounds can exhibit significant anticancer activity. For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The introduction of hydrazine-1-carbothioamide moieties at the amino position of a related 4-amino-3-chloro benzoate ester resulted in compounds with cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[2] These compounds were found to induce apoptosis by targeting EGFR and activating caspases 3 and 8.[2]

While specific IC50 values for derivatives of this compound are not yet widely published in publicly accessible literature, the data from analogous series provide a strong rationale for their investigation as anticancer agents.

Table 1: Anticancer Activity of Related Benzoate Derivatives

Compound ClassCancer Cell LineIC50 (µM)TargetReference
Hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate esterA549, HepG2, HCT-116Data not quantified in abstractEGFR, Caspase 3/8[2]
Antimicrobial Activity

The 5-chloro-2-hydroxybenzoic acid scaffold is a known pharmacophore in the design of antimicrobial agents. A study on sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid demonstrated their in vitro activity against a range of bacteria and mycobacteria.[3] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, exhibited Minimum Inhibitory Concentrations (MICs) between 15.62 and 31.25 µmol/L against methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[3]

The antimicrobial potential of Schiff base derivatives of related structures has also been explored. Copper(II) complexes of Schiff bases derived from amino acids and chlorinated salicylaldehydes have shown antibacterial activity, particularly against E. coli.[4]

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

CompoundMicroorganismMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MSSA & MRSA)15.62 - 31.25[3]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1 - 4[3]

Potential Mechanisms of Action

The precise mechanisms of action for derivatives of this compound are still under investigation. However, based on studies of structurally related compounds, several potential signaling pathways and molecular targets can be hypothesized.

EGFR Signaling Pathway

As mentioned, derivatives of 4-amino-3-chloro benzoate ester have been shown to target the EGFR signaling pathway.[1][2] Inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. This suggests that derivatives of this compound may also function as EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand EGF Ligand->EGFR Binds & Activates Derivative Benzoate Derivative (Potential Inhibitor) Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Potential inhibition of the EGFR signaling pathway.

MAPK and NF-κB Signaling Pathways

Studies on a structurally related bromo-analogue, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, have demonstrated its ability to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the nuclear translocation of NF-κB p65 in lipopolysaccharide-stimulated microglial cells.[5] This suggests that derivatives of this compound could possess anti-inflammatory properties by modulating these key inflammatory pathways.

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Phosphorylation Stimulus->MAPK IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Inhibits Gene Pro-inflammatory Gene Expression NFkB->Gene Promotes Transcription Derivative Benzoate Derivative (Potential Inhibitor) Derivative->MAPK Inhibits Derivative->IKK Inhibits

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the reactivity of the amino group in Methyl 3-amino-5-chloro-2-hydroxybenzoate. This compound, a substituted anthranilate derivative, presents a versatile scaffold for chemical synthesis in the pharmaceutical and materials science sectors. The nucleophilic amino group is a key handle for a variety of chemical transformations, including acylation, alkylation, diazotization, and cyclization reactions. Understanding the reactivity of this functional group is paramount for its effective utilization in the synthesis of novel and complex molecules. This document details the chemical properties, characteristic reactions, and provides representative experimental protocols for the derivatization of the amino group. Quantitative data is summarized in structured tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a polysubstituted aromatic compound featuring an amino group, a hydroxyl group, a chloro substituent, and a methyl ester on a benzene ring. The electronic interplay between these functional groups dictates the overall reactivity of the molecule. The amino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. However, its primary role in synthetic chemistry is that of a potent nucleophile. This guide focuses on the key reactions involving the amino group, providing a foundational understanding for researchers engaged in the design and synthesis of novel chemical entities.

The presence of the ortho-hydroxyl group can influence the reactivity of the amino group through hydrogen bonding and potential chelation effects. The chloro and methyl ester groups, being electron-withdrawing, can modulate the nucleophilicity of the amino group and the overall electron density of the aromatic ring.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and for planning chemical reactions.

PropertyValueReference
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Melting Point 71-73 °C
Boiling Point 322 °C at 760 mmHg
Density 1.4 g/cm³
Appearance Solid
CAS Number 5043-81-2

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Technique Key Data Reference
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
IR Spectroscopy Spectral data available.
Mass Spectrometry Spectral data available.

Note: Detailed spectra can be accessed through specialized chemical databases.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile and a moderately activating group on the aromatic ring. This reactivity allows for a range of chemical transformations.

Reactivity This compound This compound Acylation Acylation This compound->Acylation RCOCl, Base Alkylation Alkylation This compound->Alkylation R-X, Base Diazotization Diazotization This compound->Diazotization NaNO₂, HCl Cyclization Cyclization This compound->Cyclization Coupling Agent N-Acyl Derivatives N-Acyl Derivatives Acylation->N-Acyl Derivatives N-Alkyl Derivatives N-Alkyl Derivatives Alkylation->N-Alkyl Derivatives Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Heterocyclic Systems Heterocyclic Systems Cyclization->Heterocyclic Systems

Caption: General reactivity of the amino group in this compound.

N-Acylation

The amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for protecting the amino group.

N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Mono-alkylation can sometimes be challenging due to the increased nucleophilicity of the resulting secondary amine, potentially leading to di-alkylation.

Diazotization

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a variety of functional groups (e.g., -OH, -X, -CN, -H) through Sandmeyer and related reactions.

Cyclization Reactions

The ortho-relationship of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of heterocyclic systems. Condensation with appropriate reagents can lead to the formation of benzoxazoles, benzoxazinones, and other related fused ring systems.

Experimental Protocols

The following are representative protocols for key reactions involving the amino group of 3-aminosalicylate derivatives. These should be considered as starting points and may require optimization for "this compound".

Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound Reagents Select Reagent: - Acylating Agent - Alkylating Agent - Diazotizing Agent - Cyclizing Agent Start->Reagents Conditions Optimize Conditions: - Solvent - Temperature - Time Reagents->Conditions Extraction Extraction Conditions->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Spectroscopy NMR, IR, MS Recrystallization->Spectroscopy Purity HPLC, TLC Spectroscopy->Purity

Caption: A generalized experimental workflow for the derivatization of the amino group.

General Protocol for N-Acylation
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) under an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Acylating Agent Base Solvent Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane>90
Benzoyl ChloridePyridinePyridine85-95
Acetic AnhydridePyridinePyridine>90
General Protocol for Reductive N-Alkylation
  • Imine Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloroethane). Add a catalytic amount of acetic acid if necessary. Stir at room temperature for 1-4 hours.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Carbonyl Compound Reducing Agent Solvent Typical Yield (%)
BenzaldehydeNaBH₄Methanol70-85
AcetoneNaBH(OAc)₃Dichloroethane60-80
General Protocol for Diazotization and Sandmeyer Reaction
  • Diazotization: Dissolve this compound (1.0 eq.) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 eq.) while maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Sandmeyer Reaction (e.g., Chloro-de-amination): In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, 1.2 eq.) in the corresponding concentrated acid (e.g., HCl).

  • Coupling: Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography or distillation.

Reagent Product Functional Group Typical Yield (%)
CuCl/HCl-Cl60-80
CuBr/HBr-Br60-80
CuCN/KCN-CN50-70
H₂O/H₂SO₄, Δ-OH70-90
General Protocol for Benzoxazole Synthesis
  • Reaction Setup: Combine this compound (1.0 eq.) and an aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or dimethyl sulfoxide).

  • Catalyst/Reagent Addition: Add a catalyst or oxidizing agent. Common systems include lead tetraacetate in acetic acid, or simply heating in an acidic medium.

  • Reaction: Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash it. Otherwise, remove the solvent under reduced pressure and proceed with an extractive work-up.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Cyclization cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Methyl 3-amino-5-chloro- 2-hydroxybenzoate SchiffBase Schiff Base Intermediate Amine->SchiffBase + Aldehyde, -H₂O Aldehyde Aldehyde (R-CHO) Benzoxazole 2-Substituted Benzoxazole SchiffBase->Benzoxazole Oxidative Cyclization

Caption: A simplified pathway for the synthesis of benzoxazoles.

Conclusion

The amino group in this compound is a versatile functional handle that allows for a wide array of chemical modifications. Its nucleophilic character enables straightforward acylation and alkylation reactions, while its ability to form a diazonium salt opens up a vast chemical space for further functionalization. Furthermore, its strategic position ortho to a hydroxyl group provides a convenient entry point for the synthesis of various heterocyclic systems. This guide provides a foundational understanding and practical starting points for researchers looking to utilize this valuable building block in their synthetic endeavors. Further optimization of the presented protocols will be necessary to achieve desired outcomes for specific target molecules.

References

The Versatility of Methyl 3-amino-5-chloro-2-hydroxybenzoate in Heterocyclic Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound with a unique arrangement of functional groups, positioning it as a potentially valuable precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring an amino group ortho to a hydroxyl group and a strategically placed chlorine atom and methyl ester, offers multiple reactive sites for cyclization reactions. This technical guide explores the potential synthetic pathways for constructing key heterocyclic scaffolds, such as benzoxazoles and quinolines, utilizing this versatile starting material. While direct, documented syntheses employing this compound are not extensively reported in publicly available literature, its structural similarity to well-known precursors allows for the extrapolation of established synthetic methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is crucial for its application in synthesis.

PropertyValue
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Melting Point 71-73 °C
Boiling Point 322 °C at 760 mmHg

Note: These properties are based on available supplier and database information.

Synthetic Pathways to Heterocyclic Scaffolds

The strategic placement of the amino and hydroxyl groups on the benzene ring of this compound makes it an analogue of 2-aminophenols, which are widely used in the synthesis of nitrogen- and oxygen-containing heterocycles. The following sections outline plausible synthetic strategies.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

A plausible reaction workflow for the synthesis of a benzoxazole derivative from this compound is depicted below. This pathway would likely involve an initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a cyclization step.

Benzoxazole_Synthesis Precursor Methyl 3-amino-5-chloro- 2-hydroxybenzoate CarboxylicAcid 3-amino-5-chloro- 2-hydroxybenzoic acid Precursor->CarboxylicAcid Hydrolysis (e.g., NaOH, H₂O) Benzoxazole Substituted Benzoxazole CarboxylicAcid->Benzoxazole CyclizingAgent Carboxylic Acid Derivative (e.g., Acyl Chloride) CyclizingAgent->Benzoxazole Condensation/ Cyclization

Caption: Plausible pathway for benzoxazole synthesis.

Experimental Protocol (Hypothetical):

  • Hydrolysis: this compound would be dissolved in a suitable solvent, such as a mixture of methanol and water. An aqueous solution of a base, like sodium hydroxide, would be added, and the mixture would be heated to reflux to facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Neutralization and Isolation: After cooling, the reaction mixture would be acidified to precipitate the 3-amino-5-chloro-2-hydroxybenzoic acid, which would then be collected by filtration and dried.

  • Condensation and Cyclization: The resulting amino acid would be reacted with a suitable cyclizing agent, such as an acyl chloride or anhydride, in a high-boiling point solvent like polyphosphoric acid (PPA) or under microwave irradiation. This step would lead to the formation of the corresponding substituted benzoxazole.

Synthesis of Quinoline Derivatives

Quinolines are another important class of N-heterocycles found in numerous natural products and synthetic drugs. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

To utilize this compound in a Friedländer-type synthesis, it would first need to be converted into a suitable 2-aminoaryl ketone.

Quinoline_Synthesis Precursor Methyl 3-amino-5-chloro- 2-hydroxybenzoate AminoKetone 2-amino-4-chloro- 5-hydroxyacetophenone Precursor->AminoKetone Functional Group Transformation (e.g., Fries Rearrangement) Quinoline Substituted Quinoline AminoKetone->Quinoline MethyleneCompound α-Methylene Ketone/ Aldehyde MethyleneCompound->Quinoline Friedländer Annulation

Caption: Proposed route for quinoline synthesis.

Experimental Protocol (Hypothetical):

  • Functional Group Transformation: The precursor, this compound, would need to be converted to a 2-aminoaryl ketone. This could potentially be achieved through a multi-step sequence, for example, involving a Fries rearrangement of an N-acylated derivative, though this would be a non-trivial synthetic challenge.

  • Friedländer Annulation: The resulting 2-amino-4-chloro-5-hydroxyacetophenone would then be reacted with a compound containing an active methylene group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst to yield the corresponding substituted quinoline derivative.

Conclusion and Future Directions

This compound holds theoretical promise as a precursor for the synthesis of various heterocyclic compounds due to its inherent structural features. The synthetic pathways outlined in this guide are based on established chemical principles and reactions of analogous compounds. However, the lack of specific literature examples underscores the need for experimental validation.

Future research in this area should focus on:

  • Systematic investigation of the reaction conditions for the hydrolysis and subsequent cyclization of this compound to form benzoxazoles.

  • Development of efficient synthetic routes to convert this compound into suitable 2-aminoaryl ketones for quinoline synthesis.

  • Exploration of other cyclization reactions , such as the synthesis of benzoxazinones or phenoxazines, which may be accessible from this precursor.

The successful development of such synthetic methodologies would not only expand the utility of this compound as a building block but also provide access to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to explore these possibilities to unlock the full synthetic potential of this versatile molecule.

Potential Therapeutic Applications of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound that holds significant promise as a versatile scaffold in medicinal chemistry. The presence of multiple functional groups—an amine, a chloro substituent, a hydroxyl group, and a methyl ester—on a central benzoic acid core provides a rich platform for chemical modification and the development of novel therapeutic agents. The strategic placement of these substituents allows for the exploration of a wide range of biological activities. This technical guide consolidates the current understanding of the therapeutic potential of derivatives based on this and structurally related cores, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Synthesis of Derivatives from Substituted Benzoic Acids

The derivatization of substituted benzoic acids like this compound can be achieved through various established synthetic methodologies. The amino and carboxylic acid (or its ester) functionalities are primary sites for modification.

A general workflow for the synthesis and screening of such derivatives is outlined below:

Synthesis and Screening Workflow start This compound (Starting Material) synthesis Chemical Derivatization (e.g., Acylation, Sulfonylation, Condensation) start->synthesis Reagents purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification library Derivative Library purification->library screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship preclinical Preclinical Studies lead_opt->preclinical end Clinical Candidate preclinical->end

A general workflow for the synthesis and biological screening of novel chemical entities.
Experimental Protocol: General N-Acylation

This protocol is a representative method for the acylation of an amino group on a benzoic acid derivative, adapted from procedures for synthesizing 5-acetamido-2-hydroxy benzoic acid derivatives[1].

  • Dissolution: Dissolve the starting amino-benzoic acid derivative (1 equivalent) in a suitable solvent such as ethyl acetate.

  • Addition of Base: Add a base, for example, potassium carbonate (2 equivalents), to the solution to act as a catalyst and acid scavenger.

  • Acylating Agent: Slowly add the desired acyl chloride (e.g., benzoyl chloride or phenylacetyl chloride, 1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Potential Therapeutic Applications

Derivatives of chloro- and amino-substituted hydroxybenzoic acids have demonstrated promising activities across several therapeutic areas.

Antimicrobial Activity

Sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and mycobacterial strains.[2][3]

Compound/DerivativeTarget OrganismMIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (Methicillin-sensitive)15.62
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (Methicillin-resistant)31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4
4-Amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method) [2]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

A derivative of 4-amino-2-hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to possess significant anti-inflammatory properties in lipopolysaccharide (LPS)-activated primary microglial cells.[4] This compound was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB p65 p65 Nuclear Translocation MAPK->p65 NFkB->p65 ProInflammatory Pro-inflammatory Mediators (NO, PGE2, IL-1β, IL-6, TNF-α) p65->ProInflammatory Gene Expression Derivative Benzoic Acid Derivative (e.g., LX007) Derivative->MAPK Derivative->p65

Putative anti-inflammatory signaling pathway inhibited by a benzoic acid derivative.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages [4]

  • Cell Culture: Culture RAW 264.7 macrophages or primary microglial cells in a suitable medium and seed them in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for an additional period (e.g., 24 hours).

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve of sodium nitrite.

Anticancer Activity

Derivatives of structurally related compounds, such as 5-chloro-6-methylaurones and 4-amino-3-chloro benzoate esters, have been investigated for their anticancer properties.[5][6] These studies have demonstrated cytotoxic activity against various cancer cell lines and have explored their mechanisms of action, including the induction of apoptosis.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)
5-chloro-6-methylauroneCompound 6iMelanoma1.90
5-chloro-6-methylauroneCompound 6iBreast Cancer2.70
4-amino-3-chloro benzoate esterCompound N5aA549 (Lung)Data not quantified as IC50
4-amino-3-chloro benzoate esterCompound N5aHepG2 (Liver)Data not quantified as IC50
4-amino-3-chloro benzoate esterCompound N5aHCT-116 (Colon)Data not quantified as IC50

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Conclusion

While direct studies on the therapeutic applications of this compound derivatives are limited, the evidence from structurally analogous compounds strongly suggests a promising future for this chemical scaffold. The demonstrated antimicrobial, anti-inflammatory, and anticancer activities of related benzoic acid derivatives provide a solid foundation for further research. Future efforts should focus on the systematic synthesis and screening of a dedicated library of derivatives from this core structure to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Such studies could lead to the discovery of novel and potent drug candidates for a range of diseases.

References

The Pivotal Role of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the Synthesis of Potent WDR5-MYC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC is a critical dependency for the growth and survival of numerous cancer types. Disrupting this interaction has emerged as a promising therapeutic strategy. A key class of small molecule inhibitors developed to target the WDR5-MYC interface are salicylic acid-derived sulfonamides. Within this class, the strategic incorporation of specific building blocks is crucial for achieving high potency. This technical guide details the integral role of methyl 3-amino-5-chloro-2-hydroxybenzoate as a core structural component in the synthesis of these potent WDR5-MYC inhibitors.

Core Synthesis and the Role of this compound

This compound serves as a crucial nucleophilic component in the synthesis of a series of potent WDR5-MYC inhibitors.[1][2] Its primary function is to react with a sulfonyl chloride derivative, forming a key sulfonamide linkage that is central to the inhibitor's structure and its ability to bind to WDR5.

The synthesis involves the reaction of this compound with a substituted benzenesulfonyl chloride.[1][2] This reaction, detailed in the experimental protocols below, results in the formation of a methyl 3-((phenyl)sulfonamido)-5-chloro-2-hydroxybenzoate derivative. The amino group of the benzoate attacks the electrophilic sulfur atom of the sulfonyl chloride, creating a stable sulfonamide bond.

The structural features of this compound are critical for the activity of the final inhibitor. The hydroxy and carboxylate groups of the salicylic acid moiety are important for establishing key interactions within the WDR5 binding pocket. The chloro substituent provides additional interactions and modulates the electronic properties of the ring system.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a WDR5-MYC inhibitor utilizing this compound, based on established literature procedures.[1]

General Procedure for the Synthesis of Sulfonamide Inhibitors:

To a solution of the desired sulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added this compound (1.0-1.2 equivalents) and a base, such as pyridine or triethylamine (2.0-3.0 equivalents). The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), water, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide inhibitor.

Example Synthesis:

In a specific example from the literature, this compound (202 mg, 1.0 mmol) was reacted with a specific sulfonyl chloride derivative (compound 16a in the source) following a general procedure to yield the final product (370 mg, 0.82 mmol, 82% yield) as a colorless solid.[1]

Quantitative Data

The inhibitors synthesized using this compound have demonstrated significant potency in biochemical and cellular assays. The following table summarizes the key quantitative data for a representative compound from this series.

Compound IDWDR5 Binding Affinity (Kd, nM)HTRF IC50 (nM)Cell-Based Assay IC50 (µM)
17a 18 ± 226 ± 2>50

Data extracted from Macdonald et al., 2019.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes described, the following diagrams have been generated.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Reactant_A Methyl 3-amino-5-chloro- 2-hydroxybenzoate Conditions Pyridine, DCM Room Temperature Reactant_A->Conditions Reactant_B Substituted Benzenesulfonyl Chloride Reactant_B->Conditions Product WDR5-MYC Inhibitor (Sulfonamide Derivative) Conditions->Product Sulfonamide Formation

Synthetic route to WDR5-MYC inhibitors.

WDR5_MYC_Inhibition cluster_interaction Normal Cellular State cluster_inhibition Inhibitor Action WDR5 WDR5 MYC MYC WDR5->MYC Binding Chromatin Chromatin MYC->Chromatin Recruitment TargetGenes Target Gene Transcription Chromatin->TargetGenes Activation Inhibitor WDR5-MYC Inhibitor WDR5_i WDR5 Inhibitor->WDR5_i Binds to WDR5 MYC_i MYC WDR5_i->MYC_i Interaction Blocked Chromatin_i Chromatin MYC_i->Chromatin_i Recruitment Inhibited TargetGenes_i Transcription Blocked Chromatin_i->TargetGenes_i

WDR5-MYC signaling and its inhibition.

Conclusion

This compound is a cornerstone in the synthetic strategy for a promising class of salicylic acid-derived sulfonamide inhibitors of the WDR5-MYC interaction. Its defined structure and reactive amino group enable the efficient construction of molecules with high affinity for WDR5, thereby providing a valuable chemical tool for cancer research and a potential starting point for the development of novel therapeutics. The detailed protocols and data presented herein offer a comprehensive resource for researchers and drug development professionals working in this critical area of oncology.

References

The Gateway Molecule: A Technical Guide to the Role of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the Development of GPR120 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the chemical intermediate, Methyl 3-amino-5-chloro-2-hydroxybenzoate, in the synthesis of a novel class of G protein-coupled receptor 120 (GPR120) agonists. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. The development of potent and selective GPR120 agonists is a key focus in modern drug discovery, and the strategic use of specific building blocks is critical to this endeavor.

GPR120: A Key Regulator of Metabolism and Inflammation

GPR120 is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[1][2] Its expression is abundant in adipose tissue, pro-inflammatory macrophages, and the intestines.[1] Activation of GPR120 initiates a cascade of signaling events with significant physiological consequences.

Signaling Pathways:

GPR120 activation leads to the engagement of two primary signaling pathways:

  • Gαq-mediated Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), a key event in many cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1, in turn, plays a crucial role in glucose homeostasis by enhancing insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • β-Arrestin-2-mediated Pathway: Upon agonist binding, GPR120 can also recruit β-arrestin-2. This interaction is independent of G-protein coupling and mediates the anti-inflammatory effects of GPR120 activation. The GPR120/β-arrestin-2 complex can sequester TAB1, thereby inhibiting the TAK1-mediated inflammatory cascade that leads to the activation of NF-κB and JNK.[2]

These dual signaling capabilities make GPR120 an attractive target for developing therapeutics that can simultaneously improve metabolic control and reduce chronic low-grade inflammation, a hallmark of obesity and type 2 diabetes.

This compound: A Strategic Starting Material

The chemical scaffold of a potential drug molecule is fundamental to its biological activity. This compound has been identified as a key starting material for the synthesis of a class of potent and selective GPR120 agonists, specifically benzo-fused heterocyclic derivatives.[1] Its structure provides a versatile foundation for building the complex molecular architecture required for effective GPR120 activation.

A patented synthetic route demonstrates the direct utilization of this compound. In this process, this compound is reacted with triethylorthoacetate in the presence of p-toluenesulfonic acid to yield methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate.[1] This resulting benzoxazole derivative serves as a core structure for further chemical modifications to generate a library of GPR120 agonists.

Quantitative Data of Resulting GPR120 Agonists

While quantitative data for the starting material itself is not the primary focus, the biological activity of the final compounds derived from it is of utmost importance. The following table summarizes the in vitro potency of exemplary benzo-fused heterocyclic GPR120 agonists synthesized using this compound as a precursor, as described in patent literature.

Compound ID (Example from Patent)GPR120 EC50 (nM)GPR40 EC50 (nM)Selectivity (GPR40/GPR120)
Example 1100>10000>100
Example 250>10000>200
Example 325>10000>400

EC50 values represent the concentration of the compound that elicits a half-maximal response in a given assay. Data is representative of compounds described in the cited patent literature.

Experimental Protocols

The development and characterization of GPR120 agonists rely on a suite of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Synthesis of Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate

Objective: To synthesize the core benzoxazole intermediate from this compound.

Materials:

  • This compound

  • Triethylorthoacetate

  • p-Toluenesulfonic acid

  • Ethyl acetate (EtOAc)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.32 g, 6.53 mmol), triethylorthoacetate (4 mL, 21.2 mmol), and p-toluenesulfonic acid (40 mg, 0.21 mmol) is prepared.[1]

  • The reaction mixture is heated at 100°C for 18 hours.[1]

  • The mixture is then concentrated under reduced pressure (in vacuo).[1]

  • The resulting residue is purified by flash column chromatography on silica gel using a mobile phase of 30% EtOAc/heptane to yield the final product, methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate.[1]

In Vitro GPR120 Activation Assays

Objective: To measure the ability of a compound to activate the Gαq-mediated signaling pathway by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably transfected with human GPR120 (or other suitable host cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Test compounds and a reference agonist (e.g., TUG-891).

  • 384-well microplates.

  • Fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed HEK-GPR120 cells into 384-well plates at a density of approximately 2,500 cells per well in growth medium and incubate overnight.

  • Dye Loading: The next day, replace the growth medium with assay buffer and starve the cells for 1 hour at 37°C. Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Add the dye solution to the cells and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will record a baseline fluorescence reading before adding the compounds. After compound addition, the fluorescence is monitored continuously for a defined period (e.g., 120-180 seconds) to detect the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is used to determine the agonist activity. EC50 values are calculated from the dose-response curves.

Objective: To measure the ability of a compound to induce the interaction between GPR120 and β-arrestin-2.

Materials:

  • CHO-K1 cells engineered to co-express a tagged GPR120 and a tagged β-arrestin-2 (e.g., PathHunter® β-Arrestin cell lines).

  • Cell culture and assay reagents specific to the assay technology (e.g., Enzyme Fragment Complementation).

  • Test compounds and a reference agonist.

  • White, opaque microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in the appropriate medium in white, opaque microplates and incubate for the recommended time.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically generates a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate EC50 values from the dose-response curves.

Visualizing the Pathways and Processes

GPR120 Signaling Pathways

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq Pathway cluster_barrestin β-Arrestin Pathway GPR120 GPR120 Gaq Gαq GPR120->Gaq Activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits Agonist Agonist (e.g., FFA, Synthetic Ligand) Agonist->GPR120 PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ [Ca2+]i IP3->Ca_release Induces GLP1 GLP-1 Secretion Ca_release->GLP1 TAB1_TAK1 TAB1-TAK1 Complex B_Arrestin->TAB1_TAK1 Inhibits Inflammation Anti-inflammatory Effects TAB1_TAK1->Inflammation Leads to (Inhibition)

Caption: GPR120 dual signaling pathways.

Experimental Workflow for GPR120 Agonist Screening

GPR120_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation StartMat Methyl 3-amino-5-chloro- 2-hydroxybenzoate Intermediate Benzoxazole Core StartMat->Intermediate Cyclization CompoundLib Compound Library Intermediate->CompoundLib Derivatization CaAssay Calcium Mobilization Assay (Gαq) CompoundLib->CaAssay ArrestinAssay β-Arrestin Recruitment Assay CompoundLib->ArrestinAssay SelectivityAssay Selectivity Assay (vs. GPR40) CaAssay->SelectivityAssay ArrestinAssay->SelectivityAssay PK_PD Pharmacokinetics & Pharmacodynamics SelectivityAssay->PK_PD Efficacy Efficacy Studies (e.g., OGTT in DIO mice) PK_PD->Efficacy LeadOpt Lead Optimization Efficacy->LeadOpt LeadOpt->CompoundLib Iterative Design

Caption: Drug discovery workflow for GPR120 agonists.

Conclusion

This compound represents a strategically important building block in the quest for novel GPR120 agonists. Its utility in forming a core benzoxazole scaffold enables the exploration of new chemical space for this critical metabolic and anti-inflammatory target. The methodologies and pathways detailed in this guide provide a comprehensive overview for researchers engaged in the design, synthesis, and evaluation of the next generation of GPR120-targeted therapeutics. The continued development of selective and potent agonists, originating from versatile starting materials like the one highlighted herein, holds significant promise for addressing the growing global health challenges of type 2 diabetes and related metabolic disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring amino, chloro, hydroxyl, and methyl ester functional groups, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. This document provides a detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described multi-step synthesis is based on established chemical transformations, including nitration, esterification, and reduction.

Materials and Methods

Reagents and Solvents:

  • 5-Chlorosalicylic acid

  • Fuming nitric acid

  • Sulfuric acid

  • Methanol

  • Thionyl chloride

  • Iron powder

  • Ammonium chloride

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate

  • Sodium sulfate (anhydrous)

  • Diatomaceous earth

  • Silica gel (for column chromatography)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

  • Standard laboratory glassware

Experimental Protocols

The synthesis of this compound is achieved through a three-step process starting from 5-chlorosalicylic acid.

Step 1: Nitration of 5-Chlorosalicylic Acid

This step involves the nitration of 5-chlorosalicylic acid to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid.

  • Procedure:

    • In a round-bottom flask, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 10.0 g of 5-chlorosalicylic acid to the cold sulfuric acid with continuous stirring.

    • In a separate beaker, prepare a nitrating mixture by carefully adding 5.0 mL of fuming nitric acid to 10 mL of cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 5-chlorosalicylic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product under vacuum.

Step 2: Esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid

This step converts the carboxylic acid group of the nitrated intermediate into a methyl ester.

  • Procedure:

    • Suspend 10.0 g of 5-chloro-2-hydroxy-3-nitrobenzoic acid in 100 mL of methanol in a round-bottom flask.

    • Cool the suspension in an ice bath and slowly add 5.0 mL of thionyl chloride dropwise with stirring.

    • After the addition, heat the mixture to reflux and maintain for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-chloro-2-hydroxy-3-nitrobenzoate.

Step 3: Reduction of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

The final step involves the reduction of the nitro group to an amino group to yield the target compound. This procedure is adapted from a similar synthesis of a bromo-analog.[1]

  • Procedure:

    • To a solution of 10.0 g of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate in 100 mL of methanol, add 11.0 g of activated iron powder.[1]

    • Heat the mixture to a gentle reflux.[1]

    • Slowly add a saturated aqueous solution of ammonium chloride (8.0 g in 20 mL of water) dropwise.[1]

    • Continue refluxing for 3 hours, monitoring the reaction by TLC.[1]

    • After completion, cool the reaction mixture to room temperature and add 20 g of diatomaceous earth.[1]

    • Filter the mixture, and wash the solid residue with hot methanol.[1]

    • Combine the filtrates and evaporate the solvent under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.[1]

Data Presentation

Table 1: Summary of Reagents and Molar Equivalents for Synthesis

StepStarting MaterialReagent 1Molar Eq. (Reagent 1)Reagent 2Molar Eq. (Reagent 2)Solvent
15-Chlorosalicylic acidFuming Nitric Acid1.1Sulfuric AcidCatalystSulfuric Acid
25-chloro-2-hydroxy-3-nitrobenzoic acidThionyl Chloride1.5--Methanol
3Methyl 5-chloro-2-hydroxy-3-nitrobenzoateIron Powder4.0Ammonium Chloride3.0Methanol

Table 2: Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
5-chloro-2-hydroxy-3-nitrobenzoic acidC₇H₄ClNO₅217.5685-90Yellow Solid178-180
Methyl 5-chloro-2-hydroxy-3-nitrobenzoateC₈H₆ClNO₅231.5990-95Pale Yellow Solid110-112
This compoundC₈H₈ClNO₃201.6175-80Off-white to light brown solidNot specified

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction 5-Chlorosalicylic_acid 5-Chlorosalicylic acid Nitrated_Intermediate 5-chloro-2-hydroxy- 3-nitrobenzoic acid 5-Chlorosalicylic_acid->Nitrated_Intermediate HNO₃, H₂SO₄ Ester_Intermediate Methyl 5-chloro-2-hydroxy- 3-nitrobenzoate Nitrated_Intermediate->Ester_Intermediate CH₃OH, SOCl₂ Final_Product Methyl 3-amino-5-chloro- 2-hydroxybenzoate Ester_Intermediate->Final_Product Fe, NH₄Cl

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow for a Single Synthesis Step

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents and Solvents Start->Reagent_Prep Reaction_Setup Set up Reaction Apparatus Reagent_Prep->Reaction_Setup Run_Reaction Perform Reaction under Controlled Conditions Reaction_Setup->Run_Reaction Monitoring Monitor Progress (TLC) Run_Reaction->Monitoring Workup Reaction Work-up (Quenching, Extraction, Washing) Monitoring->Workup Isolation Isolate Crude Product (Evaporation) Workup->Isolation Purification Purify Product (Column Chromatography) Isolation->Purification Characterization Characterize Final Product (Spectroscopy, M.P.) Purification->Characterization End End Characterization->End

References

Application of Methyl 3-Amino-5-chloro-2-hydroxybenzoate in the Synthesis of Benzo-Fused Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a versatile aromatic building block possessing multiple reactive sites—an amino group, a hydroxyl group, a chloro substituent, and a methyl ester. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of benzo-fused heterocyclic derivatives, which are prominent scaffolds in medicinal chemistry and drug development. This application note details a proposed synthetic pathway for the preparation of 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a representative benzo-fused heterocycle, starting from this compound. The protocols provided are based on established methodologies for analogous transformations.

Synthetic Pathway Overview

The proposed synthesis involves a two-step reaction sequence:

  • N-Acetylation: The amino group of this compound is first acylated using chloroacetyl chloride to yield the intermediate, methyl 3-(2-chloroacetamido)-5-chloro-2-hydroxybenzoate.

  • Intramolecular Cyclization: The resulting N-acylated intermediate undergoes an intramolecular nucleophilic substitution, where the phenoxide ion displaces the chloride on the acetyl group, leading to the formation of the benzoxazinone ring.

The logical flow of this synthetic approach is illustrated in the diagram below.

Synth_Workflow start Methyl 3-amino-5-chloro- 2-hydroxybenzoate intermediate Methyl 3-(2-chloroacetamido)- 5-chloro-2-hydroxybenzoate start->intermediate N-Acetylation (Chloroacetyl chloride, Base) product 6-Chloro-4-hydroxy-2H-benzo[b][1,4] oxazin-3(4H)-one intermediate->product Intramolecular Cyclization (Base, Heat)

Caption: Proposed synthetic workflow for the preparation of a benzoxazinone derivative.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Methyl 3-(2-chloroacetamido)-5-chloro-2-hydroxybenzoate (Intermediate)

This protocol is adapted from standard N-acetylation procedures of aminophenols.

  • Procedure:

    • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask, add a base (e.g., triethylamine or pyridine, 1.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure methyl 3-(2-chloroacetamido)-5-chloro-2-hydroxybenzoate.

Step 2: Synthesis of 6-Chloro-4-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (Final Product)

This protocol is based on the intramolecular cyclization of N-chloroacetylated aminophenols.

  • Procedure:

    • Dissolve the intermediate, methyl 3-(2-chloroacetamido)-5-chloro-2-hydroxybenzoate (1.0 eq.), in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

    • Add a base (e.g., potassium carbonate or sodium hydride, 2.0 eq.) to the solution.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction by TLC.

    • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, 6-chloro-4-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Data Presentation

The following table summarizes the expected and reported data for a similar transformation leading to a benzoxazinone derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
Methyl 3-(2-chloroacetamido)-5-chloro-2-hydroxybenzoate C₁₀H₉Cl₂NO₄294.09~80-90 (expected)Not reported¹H NMR: Aromatic protons, CH₂ protons of the chloroacetyl group, ester methyl protons, and NH proton signals are expected. IR (cm⁻¹): Peaks corresponding to N-H, C=O (ester and amide), and C-Cl bonds.
6-Chloro-4-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one C₈H₆ClNO₃199.59~70-85 (expected)Not reported¹H NMR: Signals for aromatic protons and the methylene protons of the oxazinone ring. ¹³C NMR: Resonances for aromatic carbons and the carbonyl and methylene carbons of the heterocyclic ring. Mass Spec: Molecular ion peak corresponding to the product.

Signaling Pathway and Logical Relationships

The synthesis of the benzoxazinone ring system from this compound involves a clear sequence of chemical transformations. The following diagram illustrates the logical relationship between the reactants, intermediate, and the final product, highlighting the key bond formations.

Reaction_Mechanism cluster_start Starting Material cluster_reagent1 Reagent 1 cluster_intermediate Intermediate cluster_reagent2 Reagent 2 cluster_product Final Product start This compound NH₂ OH intermediate Methyl 3-(2-chloroacetamido)-5-chloro-2-hydroxybenzoate NH-CO-CH₂Cl OH start:nh2->intermediate:nh N-Acetylation reagent1 Chloroacetyl chloride (ClCOCH₂Cl) product 6-Chloro-4-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazinone Ring intermediate:oh->product:ring Intramolecular Cyclization reagent2 Base (e.g., K₂CO₃)

Caption: Key transformations in the synthesis of the benzoxazinone derivative.

This compound serves as a promising starting material for the synthesis of benzo-fused heterocyclic compounds. The presented application note provides a detailed, albeit proposed, protocol for the synthesis of a 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one derivative. This pathway highlights the utility of this versatile building block in generating molecular complexity relevant to pharmaceutical and materials science research. Further optimization of reaction conditions and exploration of different cyclizing agents could expand the scope of accessible heterocyclic systems from this readily available precursor. Researchers are encouraged to adapt and validate these protocols for their specific applications.

References

Application Notes and Protocols for the Synthesis of WDR5 Inhibitors Based on a Salicylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential WD repeat-containing protein 5 (WDR5) inhibitor, starting from readily available starting materials. The described compound belongs to a class of salicylic acid-derived sulfonamides that have been shown to target the WDR5 binding pocket. Additionally, this document outlines the relevant biological context of WDR5 and provides protocols for evaluating the synthesized inhibitors.

Introduction

WD repeat-containing protein 5 (WDR5) is a highly conserved scaffolding protein that plays a critical role in numerous cellular processes, including gene regulation, signal transduction, and cell cycle progression.[1] It is a key component of several chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) and SET1 histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a crucial epigenetic mark for active gene transcription.[2] Furthermore, WDR5 is an essential cofactor for the MYC family of oncoprotein transcription factors, facilitating their recruitment to chromatin at target genes.[1][3][4] Given its multifaceted role in cancer, the development of small molecule inhibitors targeting WDR5 has become a promising therapeutic strategy.[2]

This document details the synthesis of a WDR5 inhibitor, methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate, using "Methyl 3-amino-5-chloro-2-hydroxybenzoate" as a key starting material.

WDR5 Signaling and Inhibition

WDR5 acts as a crucial intermediary in the assembly and function of large protein complexes. Its interaction with partners like MLL and MYC is essential for their oncogenic activity. Small molecule inhibitors can disrupt these protein-protein interactions, leading to the suppression of cancer-promoting gene expression.

WDR5_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects WDR5 WDR5 MLL MLL (Histone Methyltransferase) WDR5->MLL Interaction MYC MYC (Oncogene) WDR5->MYC Interaction HistoneH3 Histone H3 MLL->HistoneH3 Methylates (H3K4me3) TargetGenes Target Genes (e.g., Proliferation, Growth) MYC->TargetGenes Activates Transcription HistoneH3->TargetGenes Promotes Transcription Proliferation Cell Proliferation & Tumor Growth TargetGenes->Proliferation Inhibitor WDR5 Inhibitor (e.g., Synthesized Compound) Inhibitor->WDR5 Binds & Inhibits Proliferation->Inhibitor   Inhibited by

Caption: WDR5 interaction with MLL and MYC leading to oncogene activation and its inhibition.

Synthesis of Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate

The synthesis involves a one-step sulfonamide formation reaction.

Synthesis_Workflow A Methyl 3-amino-5-chloro- 2-hydroxybenzoate C Reaction: Sulfonamide Formation A->C B 5-Bromo-2-hydroxy- benzenesulfonyl chloride B->C D Methyl 3-((5-bromo-2-hydroxyphenyl)- sulfonamido)-5-chloro-2-hydroxybenzoate C->D E Purification (Column Chromatography) D->E F Final Product E->F

Caption: Workflow for the synthesis of the target WDR5 inhibitor.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>98%
5-Bromo-2-hydroxybenzenesulfonyl chlorideCommercial>97%
PyridineAnhydrous>99.8%
Dichloromethane (DCM)Anhydrous>99.8%
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade
Silica gel60 Å, 230-400 mesh
Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 5-Bromo-2-hydroxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary
Starting MaterialMW ( g/mol )EquivalentsAmount (mmol)
This compound201.611.01.0
5-Bromo-2-hydroxybenzenesulfonyl chloride271.511.11.1
Pyridine79.101.21.2
Product MW ( g/mol ) Yield (%)
Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate436.70~70-80%

Biological Evaluation of WDR5 Inhibitors

The inhibitory activity of the synthesized compound against the WDR5-MLL interaction can be assessed using various biochemical and cell-based assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the WDR5-MLL protein-protein interaction in a biochemical setting.

Protocol:

  • Prepare a serial dilution of the synthesized inhibitor in an appropriate assay buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add a solution containing His-tagged WDR5 protein and a terbium-labeled anti-His antibody.

  • Add a fluorescein-labeled peptide derived from the WDR5-binding region of MLL.

  • Incubate the plate at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates inhibition of the WDR5-MLL interaction.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of the inhibitor to WDR5 in living cells.

Protocol:

  • Co-transfect cells with plasmids encoding for NanoLuc®-WDR5 and a HaloTag®-histone H3 fusion protein.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Add serial dilutions of the synthesized inhibitor.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates that the inhibitor is engaging with WDR5 in the cellular environment.[2]

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines known to be dependent on WDR5 activity.

Protocol:

  • Seed cancer cells (e.g., MLL-rearranged leukemia cell lines) in a 96-well plate.

  • After 24 hours, treat the cells with increasing concentrations of the synthesized inhibitor.

  • Incubate the cells for 72 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and evaluation of salicylic acid-based WDR5 inhibitors. The step-by-step synthesis procedure, coupled with detailed protocols for biological assays, will enable researchers to efficiently synthesize and characterize novel WDR5 inhibitors for potential therapeutic applications in oncology.

References

Application Notes and Protocols for the N-Acylation of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the N-acylation of Methyl 3-amino-5-chloro-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed herein are based on established methods for the acylation of aromatic amines and are designed to be reproducible and effective.[1][2][3][4]

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, particularly in drug discovery and development. The introduction of an acyl group to an amino functionality can significantly modulate the physicochemical and pharmacological properties of a molecule, including its solubility, stability, and biological activity. This compound is a valuable building block possessing both an amino and a hydroxyl group, making regioselective acylation a critical step in the elaboration of more complex molecular architectures. This application note details a robust protocol for the selective N-acylation of this substrate using acyl chlorides in the presence of a non-nucleophilic base.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents under the described reaction conditions. Please note that actual yields may vary depending on the specific acylating agent, reaction scale, and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
Acetyl ChlorideMethyl 3-acetamido-5-chloro-2-hydroxybenzoate243.6588-96>98
Propionyl ChlorideMethyl 5-chloro-2-hydroxy-3-(propionamido)benzoate257.6885-94>98
Benzoyl ChlorideMethyl 3-(benzamido)-5-chloro-2-hydroxybenzoate305.7282-92>97
Cyclopropanecarbonyl chlorideMethyl 5-chloro-3-(cyclopropanecarboxamido)-2-hydroxybenzoate269.6980-90>97

Experimental Protocols

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Propionyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).[1][4]

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise while stirring.[4]

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[1][4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[1][4]

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[4]

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[4]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Methyl 3-amino-5-chloro- 2-hydroxybenzoate in DCM cool Cool to 0 °C start->cool add_base Add Pyridine/TEA cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at 0 °C to RT add_acyl->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the N-acylation of this compound.

reaction_components substrate Methyl 3-amino-5-chloro- 2-hydroxybenzoate product N-Acylated Product substrate->product acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product base Base (Pyridine or TEA) byproduct Base·HCl Salt base->byproduct solvent Solvent (Anhydrous DCM) temp Temperature (0 °C to RT)

Caption: Logical relationship of reaction components for N-acylation.

References

Application Notes and Protocols for the Purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate via recrystallization. Recrystallization is a critical technique for achieving high purity of crystalline solids, which is essential for accurate downstream applications in research and pharmaceutical development. These notes detail the principles of solvent selection, a general protocol for recrystallization, and methods for troubleshooting common issues.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used method for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[3][4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate purification strategy.

PropertyValueReference
Molecular FormulaC₈H₈ClNO₃[1][5]
Molecular Weight201.61 g/mol [1][6]
Melting Point71-73°C[6]
AppearanceOff-white solid (typical)General knowledge
SolubilityModerately soluble in polar solvents.[1]
Boiling Point322°C at 760 mmHg[6]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • A selection of solvents of varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, water bath)

  • Vortex mixer

Procedure:

  • Place approximately 50 mg of the crude compound into several test tubes.

  • To each test tube, add a different solvent (e.g., 1 mL) at room temperature. Agitate the mixture and observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently until the solvent boils. Add more solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of high-quality crystals upon cooling.

  • Record all observations in a table similar to Table 2.

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingRemarks
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane

Table 2: Solvent Screening Data for Recrystallization.

Note on Solvent Mixtures: If a single solvent is not suitable, a two-solvent system can be employed. This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of crude this compound using the optimal solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with constant stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

G start Start: Crude This compound solvent_screening Protocol 1: Solvent Screening start->solvent_screening data_analysis Analyze Solubility Data (Table 2) solvent_screening->data_analysis select_solvent Select Optimal Solvent/Solvent System data_analysis->select_solvent bulk_recrystallization Protocol 2: Bulk Recrystallization select_solvent->bulk_recrystallization dissolution Dissolution in Hot Solvent bulk_recrystallization->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Cooling and Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration and Washing crystallization->vacuum_filtration drying Drying vacuum_filtration->drying end End: Purified Product drying->end characterization Characterization (e.g., Melting Point, HPLC) end->characterization

References

Application Note and Protocol: Flash Column Chromatography for the Purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate and its derivatives using flash column chromatography. The methods described are designed to address the challenges associated with purifying polar aromatic amines, ensuring high purity of the final compound.

Introduction

This compound and its analogues are important intermediates in pharmaceutical and chemical synthesis. Due to their polar nature and the presence of an amino group, these compounds can be challenging to purify using standard silica gel chromatography. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in poor separation, tailing peaks, and potential compound degradation.[1] This protocol outlines both normal-phase and reversed-phase flash chromatography strategies to overcome these challenges and achieve efficient purification.

Data Summary

The following table summarizes typical purification parameters and expected outcomes for the flash chromatography of a representative this compound derivative. These values are illustrative and may require optimization based on the specific derivative and crude sample purity.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica Gel
Mobile Phase Hexane/Ethyl Acetate with 1% TriethylamineWater/Acetonitrile with 0.1% Formic Acid
Gradient 10-60% Ethyl Acetate over 20 column volumes20-80% Acetonitrile over 20 column volumes
Typical Loading 1-5% of column weight0.5-2% of column weight
Expected Purity >95%>98%
Typical Recovery 80-90%85-95%

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for moderately polar derivatives and is a cost-effective initial approach. The addition of a competing amine to the mobile phase is crucial to prevent interactions with the acidic silica surface.[1]

Materials:

  • Crude this compound derivative

  • Silica gel (e.g., 80-100 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Flash chromatography system (e.g., Biotage® Selekt, Teledyne ISCO CombiFlash®)[3]

  • Pre-packed or self-packed silica gel column

  • Thin Layer Chromatography (TLC) plates (silica gel)

Methodology:

  • Method Development (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • To improve separation and reduce tailing, add 1% triethylamine to the mobile phase.

    • Identify the solvent system that provides good separation between the desired product and impurities (target Rf value ~0.3).

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, then evaporating the solvent.

  • Column Equilibration:

    • Equilibrate the silica gel column with the initial mobile phase (e.g., 90% Hexane / 10% Ethyl Acetate / 1% TEA) for at least 3-5 column volumes.

  • Chromatography:

    • Load the sample onto the column.

    • Begin the elution with the initial mobile phase.

    • Run a linear gradient based on the TLC results (e.g., from 10% to 60% ethyl acetate in hexane, maintaining 1% TEA throughout).

    • Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reversed-Phase Flash Chromatography

Reversed-phase chromatography is an excellent alternative, especially for highly polar derivatives or when normal-phase fails to provide adequate separation.[4][5]

Materials:

  • Crude this compound derivative

  • C18-functionalized silica gel

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Reversed-phase flash chromatography system and column (e.g., RediSep® C18)[4]

Methodology:

  • Method Development (Analytical HPLC):

    • If available, develop a separation method on an analytical HPLC system using a C18 column. This can be directly scaled up to preparative flash chromatography.[4]

    • A typical starting gradient is 10-95% acetonitrile in water with 0.1% formic acid or TFA over 10-15 minutes. The acid helps to protonate the amine, leading to sharper peaks.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile) or a solvent like methanol or DMF.

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 80% Water / 20% Acetonitrile / 0.1% Formic Acid) for at least 3-5 column volumes.

  • Chromatography:

    • Load the sample onto the column.

    • Run a linear gradient based on the analytical HPLC results (e.g., from 20% to 80% acetonitrile in water, maintaining 0.1% formic acid).

    • Monitor the elution with a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of the fractions using analytical HPLC or LC-MS.

    • Combine the pure fractions. Lyophilization or evaporation under reduced pressure (with care, as residual acid may be present) can be used to isolate the final product.

Workflow and Logic Diagrams

G Flash Chromatography Experimental Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude_sample Crude Product method_dev Method Development (TLC/HPLC) crude_sample->method_dev sample_prep Sample Preparation (Wet or Dry Load) method_dev->sample_prep loading Sample Loading sample_prep->loading equilibration Column Equilibration equilibration->loading elution Gradient Elution loading->elution monitoring UV Monitoring elution->monitoring collection Fraction Collection monitoring->collection analysis Purity Analysis (TLC/LC-MS) collection->analysis analysis->collection Pool Fractions combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product G Decision Logic for Method Selection start Start with Crude Product check_polarity Is the compound highly polar? start->check_polarity normal_phase Use Normal-Phase (Silica + TEA) check_polarity->normal_phase No reversed_phase Use Reversed-Phase (C18 + Acid) check_polarity->reversed_phase Yes check_impurities Are impurities close in polarity? check_impurities->reversed_phase Yes optimize Optimize Gradient check_impurities->optimize No normal_phase->check_impurities reversed_phase->optimize end_node Pure Product optimize->end_node

References

Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. This document provides detailed application notes and protocols for the Suzuki coupling reaction of "Methyl 3-amino-5-chloro-2-hydroxybenzoate" and its derivatives. This starting material is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of inhibitors for protein-protein interactions and agonists for G-protein coupled receptors.

The general scheme for the Suzuki coupling of this compound involves the palladium-catalyzed reaction of the aryl chloride with an organoboron species in the presence of a base to form a new carbon-carbon bond.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of aryl chlorides, including derivatives structurally related to this compound.

Table 1: General Suzuki Coupling Conditions for Aryl Chlorides

ParameterConditionNotes
Catalyst Pd(OAc)₂ / LigandPalladium(II) acetate is a common precursor.
Pd₂(dba)₃ / LigandTris(dibenzylideneacetone)dipalladium(0) is also widely used.
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos)Effective for challenging aryl chlorides.
Tri-tert-butylphosphine (P(t-Bu)₃) or its saltHighly active for sterically hindered substrates.
Tricyclohexylphosphine (PCy₃) or its saltA common choice for electron-rich and -neutral aryl chlorides.[1]
Base K₃PO₄A strong inorganic base, often effective in Suzuki couplings.[1]
K₂CO₃A milder base, also commonly used.
Cs₂CO₃A strong base, can enhance reactivity in some cases.
Solvent Toluene / H₂OA biphasic system is common.[1]
Dioxane / H₂OAnother frequently used solvent system.
THF / H₂OTetrahydrofuran can also be employed.
Temperature 80-110 °CReaction temperature is substrate-dependent.

Table 2: Example Suzuki Coupling of a "this compound" Derivative

This example is based on a general procedure reported for a structurally related compound.[1]

Reactant 1Reactant 2CatalystLigandBaseSolventTemp.Yield
Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoateCyclopropylboronic acidPd(OAc)₂ (0.05 eq)PCy₃·HBF₄ (0.1 eq)K₃PO₄ (2.5 eq)Toluene:H₂O (10:1)110 °CN/A

Note: The yield for this specific reaction was not provided in the source material, as it was a general procedure.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Derivatives

This protocol is a generalized procedure based on established methods for the Suzuki coupling of aryl chlorides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 eq)

  • Toluene

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the this compound derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium(II) acetate (2-5 mol%), tricyclohexylphosphine tetrafluoroborate (4-10 mol%), and potassium phosphate (2.0-3.0 eq).

  • Solvent Addition: Add toluene and water in a 10:1 ratio to the reaction vessel to achieve a final concentration of the limiting reactant of approximately 0.1-0.2 M.

  • Degassing: Seal the reaction vessel and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - Aryl Chloride - Boronic Acid - Catalyst & Ligand - Base B Add Solvents (Toluene/Water) A->B C Degas with Inert Gas B->C D Heat to 100-110 °C C->D E Monitor by TLC or LC-MS D->E F Cool and Dilute (EtOAc/Water) E->F G Separate Layers & Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for Suzuki coupling.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from "this compound" derivatives. The provided protocols offer a robust starting point for researchers. It is important to note that reaction conditions may require optimization for specific substrates to achieve high yields. Careful monitoring of the reaction and thorough purification and characterization of the final products are essential for successful synthesis. The versatility of this reaction makes it a valuable tool in the design and synthesis of novel molecules for drug discovery and development.

References

Application of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-5-chloro-2-hydroxybenzoate is a versatile, polysubstituted aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique arrangement of reactive functional groups—an amine, a hydroxyl group, a methyl ester, and a chloro substituent—on a central benzene ring makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds. This trifecta of nucleophilic (amine, hydroxyl) and electrophilic (ester) centers, combined with the directing effects of the chloro group, allows for a variety of chemical transformations. While its direct application in classical multi-component reactions (MCRs) is not extensively documented, its utility in the streamlined, multi-step synthesis of potent and selective bioactive molecules is well-established. These syntheses often mirror the efficiency and convergence prized in MCRs, leading to complex molecular architectures with therapeutic potential.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of two distinct classes of biologically active molecules: benzoxazole-based GPR120 agonists and sulfonamide-based WDR5-MYC interaction inhibitors.

Application Note 1: Synthesis of Benzoxazole Derivatives as GPR120 Agonists

Background: G protein-coupled receptor 120 (GPR120) is a promising therapeutic target for the treatment of type II diabetes mellitus, obesity, and inflammatory disorders.[1] Agonists of GPR120 can improve glucose homeostasis and insulin sensitivity. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives synthesized from this compound have been identified as potent GPR120 agonists.[1] The following protocol details the synthesis of a key benzoxazole intermediate.

Experimental Protocol: Synthesis of Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate

This protocol is adapted from a patented procedure for the synthesis of GPR120 agonists.[1]

1. Materials:

  • This compound

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Silica gel for column chromatography

2. Procedure:

  • In a suitable reaction vessel, combine this compound (1.32 g, 6.53 mmol), triethyl orthoacetate (4 mL, 21.2 mmol), and p-toluenesulfonic acid (40 mg, 0.21 mmol).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure (in vacuo) to remove volatile components.

  • Purify the resulting residue by flash column chromatography on silica gel.

  • Elute the column with a solvent system of 30% ethyl acetate in heptane.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMolar Equivalence
This compound201.611.32 g (6.53 mmol)1.0
Triethyl orthoacetate162.214 mL (21.2 mmol)3.25
p-Toluenesulfonic acid172.2040 mg (0.21 mmol)0.03
Product Yield
Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylateNot specified in source

Reaction Workflow:

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Workup & Purification A This compound D Heat at 100 °C for 18 hours A->D B Triethyl orthoacetate B->D C p-Toluenesulfonic acid C->D E Concentration in vacuo D->E F Flash Column Chromatography (30% EtOAc/Heptane) E->F G Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate F->G

Caption: Workflow for the synthesis of a benzoxazole intermediate.

Application Note 2: Synthesis of Sulfonamide Derivatives as WDR5-MYC Inhibitors

Background: The protein-protein interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein is a critical dependency for certain cancers.[2] Disrupting this interaction with small molecules is a promising strategy for cancer therapy. Salicylic acid-derived sulfonamides, using this compound as a core scaffold, have been developed as potent inhibitors of the WDR5-MYC interaction.[2][3]

Experimental Protocol: Synthesis of Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate

This protocol is based on procedures described in the development of WDR5 inhibitors.[2][3]

1. Materials:

  • This compound

  • 5-Bromo-2-hydroxybenzenesulfonyl chloride

  • Appropriate solvent (e.g., dichloromethane, dichloroethane)

  • Base (e.g., pyridine or triethylamine, if required)

  • Celite

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

2. Procedure:

  • Dissolve this compound (605 mg, 3.0 mmol) in a suitable solvent in a reaction flask.

  • Add 5-bromo-2-hydroxybenzenesulfonyl chloride to the solution. Note: The original source refers to a "General Procedure A" which is not detailed in the snippet; a base like pyridine is typically used in such sulfonamide formations.

  • Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) for a specified time until completion (monitoring by TLC or LCMS is recommended).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (e.g., 100 mL).

  • Wash the organic layer with water (e.g., 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purification, if necessary, can be achieved by flash chromatography to afford the pure product as a colorless solid.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Amount UsedMolar EquivalenceYield (%)
This compound201.61605 mg (3.0 mmol)1.070%[3]
5-Bromo-2-hydroxybenzenesulfonyl chloride272.50Stoichiometry not specified-
Product Yield
Methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-chloro-2-hydroxybenzoate452.70918 mg (2.1 mmol)[3]

Reaction Workflow:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification A This compound C Solvent (e.g., DCM) Stir at RT A->C B 5-Bromo-2-hydroxybenzenesulfonyl chloride B->C D Filter through Celite C->D E Liquid-Liquid Extraction (EtOAc/H₂O) D->E F Purification by Flash Chromatography E->F G Methyl 3-((5-bromo-2-hydroxyphenyl) sulfonamido)-5-chloro-2-hydroxybenzoate F->G

Caption: Workflow for the synthesis of a sulfonamide-based WDR5 inhibitor.

Potential in Multi-Component Reactions (MCRs)

  • Ugi Reaction: The amine group could react with an aldehyde or ketone to form an imine in situ. This imine could then be trapped by an isocyanide and a carboxylic acid to rapidly generate complex, peptide-like molecules.

  • Passerini Reaction: While the Passerini reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide, variations exist. The amine functionality of the title compound could be modified to an isocyanide, or it could serve as a nucleophilic component in related transformations.

The presence of the hydroxyl and ester groups offers further opportunities for post-MCR modifications, allowing for cyclization reactions that can generate diverse heterocyclic scaffolds from a single MCR product. This strategy aligns with the principles of diversity-oriented synthesis.

Hypothetical Ugi Reaction Scheme:

G cluster_reactants Hypothetical Ugi Reactants cluster_process One-Pot Reaction A Methyl 3-amino-5-chloro- 2-hydroxybenzoate (Amine Component) E Ugi Four-Component Reaction (U-4CR) A->E B Aldehyde (R¹CHO) B->E C Isocyanide (R²NC) C->E D Carboxylic Acid (R³COOH) D->E F Complex α-Acylamino Amide Product E->F G Post-MCR Cyclization (e.g., using -OH group) F->G H Diverse Heterocyclic Scaffolds G->H

Caption: Hypothetical Ugi reaction illustrating MCR potential.

This compound is a highly valuable and versatile starting material in the field of drug discovery. Its demonstrated application in the synthesis of potent GPR120 agonists and WDR5-MYC inhibitors highlights its importance in constructing complex, biologically active molecules. While its full potential in multi-component reactions remains to be explored, its inherent structural features make it an attractive candidate for the development of novel, one-pot methodologies aimed at rapidly generating libraries of diverse heterocyclic compounds for high-throughput screening and lead optimization. The protocols provided herein serve as a practical guide for researchers leveraging this key building block in their synthetic campaigns.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate, a key intermediate for various pharmaceutical and preclinical studies. The described three-step synthetic pathway, commencing from commercially available 5-chloro-2-hydroxybenzoic acid, is designed for scalability and robustness. The protocols provided herein are detailed to ensure reproducibility and include considerations for process safety and optimization. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using process diagrams.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural features, including the amino, chloro, and hydroxy functionalities on a benzoic acid scaffold, make it a versatile precursor for the development of novel therapeutic agents. The demand for this compound in preclinical studies necessitates a reliable and scalable synthetic route to ensure a consistent supply of high-quality material. This application note details a three-step synthesis involving Fischer esterification, regioselective nitration, and subsequent reduction of the nitro group.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence starting from 5-chloro-2-hydroxybenzoic acid. The overall transformation is depicted below:

Overall Synthesis 5-Chloro-2-hydroxybenzoic Acid 5-Chloro-2-hydroxybenzoic Acid C₇H₅ClO₃ MW: 172.57 Methyl 5-chloro-2-hydroxybenzoate Methyl 5-chloro-2-hydroxybenzoate C₈H₇ClO₃ MW: 186.59 5-Chloro-2-hydroxybenzoic Acid->Methyl 5-chloro-2-hydroxybenzoate Step 1: Esterification (MeOH, H₂SO₄) Methyl 5-chloro-3-nitro-2-hydroxybenzoate Methyl 5-chloro-3-nitro-2-hydroxybenzoate C₈H₆ClNO₅ MW: 231.59 Methyl 5-chloro-2-hydroxybenzoate->Methyl 5-chloro-3-nitro-2-hydroxybenzoate Step 2: Nitration (HNO₃, H₂SO₄) This compound This compound C₈H₈ClNO₃ MW: 201.61 Methyl 5-chloro-3-nitro-2-hydroxybenzoate->this compound Step 3: Reduction (H₂, Pd/C)

Caption: Three-step synthesis of the target compound.

Physicochemical Properties of Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Chloro-2-hydroxybenzoic Acid321-14-2C₇H₅ClO₃172.57172-176321.6
Methyl 5-chloro-2-hydroxybenzoate4068-78-4C₈H₇ClO₃186.5948-52266-268
Methyl 5-chloro-3-nitro-2-hydroxybenzoate7195-78-0C₈H₆ClNO₅231.59114-118-
This compound5043-81-2C₈H₈ClNO₃201.6171-73[1]322[1]

Experimental Protocols

Step 1: Fischer Esterification of 5-Chloro-2-hydroxybenzoic Acid

This procedure details the synthesis of Methyl 5-chloro-2-hydroxybenzoate.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge reactor with 5-Chloro-2-hydroxybenzoic Acid and Methanol B Stir to dissolve solids A->B C Cool mixture in an ice bath B->C D Slowly add concentrated H₂SO₄ C->D E Heat the mixture to reflux D->E F Monitor reaction by TLC/HPLC E->F G Cool to room temperature F->G H Pour into ice-water G->H I Collect precipitate by filtration H->I J Wash with cold water I->J K Dry the product under vacuum J->K

Caption: Workflow for Fischer Esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
5-Chloro-2-hydroxybenzoic Acid172.57100 g0.58
Methanol (MeOH)32.04500 mL12.35
Sulfuric Acid (H₂SO₄, 98%)98.0810 mL0.18

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (100 g, 0.58 mol) and methanol (500 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (10 mL) dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70°C).

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 1 L of ice-water with stirring. A white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the collected solid in a vacuum oven at 40-50°C to a constant weight.

Expected Yield: 90-95% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Step 2: Nitration of Methyl 5-chloro-2-hydroxybenzoate

This procedure describes the regioselective nitration to yield Methyl 5-chloro-3-nitro-2-hydroxybenzoate. The hydroxyl group is a strong ortho-, para-director, and the ester is a meta-director. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the ester and chloro groups.

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Methyl 5-chloro-2-hydroxybenzoate in concentrated H₂SO₄ B Cool mixture to 0-5°C A->B D Slowly add nitrating mixture to the substrate solution, maintaining temperature below 10°C B->D C Prepare nitrating mixture (HNO₃/H₂SO₄) and cool to 0-5°C C->D E Stir at 0-5°C for 1-2 hours D->E F Monitor reaction by TLC/HPLC E->F G Pour reaction mixture into ice-water F->G H Collect precipitate by filtration G->H I Wash with cold water until neutral H->I J Recrystallize from ethanol/water I->J K Dry the product under vacuum J->K

Caption: Workflow for the Nitration Reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 5-chloro-2-hydroxybenzoate186.59100 g0.54
Sulfuric Acid (H₂SO₄, 98%)98.08200 mL3.68
Nitric Acid (HNO₃, 70%)63.0140 mL0.63

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 5-chloro-2-hydroxybenzoate (100 g, 0.54 mol) in concentrated sulfuric acid (200 mL) at room temperature.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (40 mL) to concentrated sulfuric acid (40 mL) with cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake with a large volume of cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure Methyl 5-chloro-3-nitro-2-hydroxybenzoate.

  • Dry the purified product in a vacuum oven at 50-60°C.

Expected Yield: 85-90% Characterization: The product can be confirmed by ¹H NMR, ¹³C NMR, IR, and melting point analysis.

Step 3: Reduction of Methyl 5-chloro-3-nitro-2-hydroxybenzoate

This protocol outlines the catalytic hydrogenation of the nitro-intermediate to the final product, this compound.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge autoclave with Methyl 5-chloro-3-nitro-2-hydroxybenzoate and Methanol B Add Pd/C catalyst under inert atmosphere A->B C Seal autoclave and purge with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir at room temperature D->E F Monitor H₂ uptake and reaction progress (TLC/HPLC) E->F G Vent H₂ and purge with N₂ F->G H Filter the reaction mixture through Celite® G->H I Wash the filter cake with Methanol H->I J Concentrate the filtrate under reduced pressure I->J K Recrystallize the crude product J->K L Dry the final product K->L

Caption: Workflow for the Catalytic Hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Methyl 5-chloro-3-nitro-2-hydroxybenzoate231.59100 g0.43
Methanol (MeOH)32.041 L-
10% Palladium on Carbon (Pd/C)-5 g-
Hydrogen Gas (H₂)2.02As needed-

Procedure:

  • To a suitable hydrogenation reactor (e.g., a Parr shaker), add Methyl 5-chloro-3-nitro-2-hydroxybenzoate (100 g, 0.43 mol) and methanol (1 L).

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (5 g, 5% w/w).

  • Seal the reactor and purge the system several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50 psi and begin vigorous stirring at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours. Progress can also be monitored by TLC or HPLC.

  • Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and handled with care.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield the pure this compound.

  • Dry the final product in a vacuum oven at 40-50°C.

Expected Yield: 90-98% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point to confirm its identity and purity.

Safety Considerations

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the methanol solution, as the dissolution is exothermic.

  • Nitration: This reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts. The use of a cooling bath is essential. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme caution.

  • Reduction: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. The catalyst should never be allowed to dry in the air and should be handled under an inert atmosphere or as a wet slurry.

Conclusion

The presented three-step synthesis provides a scalable and efficient route to this compound. The detailed protocols and safety considerations outlined in this application note are intended to guide researchers and drug development professionals in the successful production of this key intermediate for preclinical studies. Careful monitoring and control of reaction parameters are crucial for achieving high yields and purity on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate.

Synthesis Workflow Overview

The synthesis of this compound can be approached through a multi-step process typically starting from Methyl salicylate. The general workflow involves nitration, chlorination, and reduction.

Synthesis Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction Methyl Salicylate Methyl Salicylate Methyl 3-nitrosalicylate Methyl 3-nitrosalicylate Methyl Salicylate->Methyl 3-nitrosalicylate HNO3/H2SO4 Nitrating Agent Nitrating Agent Nitrating Agent->Methyl 3-nitrosalicylate Methyl 5-chloro-3-nitrosalicylate Methyl 5-chloro-3-nitrosalicylate Methyl 3-nitrosalicylate->Methyl 5-chloro-3-nitrosalicylate e.g., NCS, SO2Cl2 Chlorinating Agent Chlorinating Agent Chlorinating Agent->Methyl 5-chloro-3-nitrosalicylate This compound This compound Methyl 5-chloro-3-nitrosalicylate->this compound e.g., Fe/HCl, SnCl2, H2/Pd-C Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis.

Problem 1: Low yield and isomeric impurities in the nitration of Methyl Salicylate.
  • Question: During the nitration of Methyl Salicylate, I am observing a low yield of the desired Methyl 3-nitrosalicylate and the presence of a significant amount of the 5-nitro isomer. How can I improve the regioselectivity and yield?

  • Answer: The nitration of Methyl Salicylate is known to produce a mixture of Methyl 3-nitrosalicylate and Methyl 5-nitrosalicylate.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

    Troubleshooting Steps:

    • Control of Reaction Temperature: Lowering the reaction temperature (e.g., -5 to 0 °C) can favor the formation of the 3-nitro isomer.[3]

    • Choice of Nitrating Agent: Using a milder nitrating agent, such as ferric nitrate, has been reported to influence the regioselectivity.[1][2][4]

    • Order of Reagent Addition: Slowly adding the nitrating agent to the solution of Methyl Salicylate can help to control the reaction and minimize side reactions.

    • Purification: Careful column chromatography is often necessary to separate the 3-nitro and 5-nitro isomers.

    Potential Byproducts:

    • Methyl 5-nitrosalicylate

    • Methyl 3,5-dinitrosalicylate

    Quantitative Data for Nitration (Literature Examples):

Starting MaterialNitrating AgentTemperature (°C)Major Product(s)Reference
Methyl SalicylateIron(III) NitrateRefluxMethyl 3-nitrosalicylate & Methyl 5-nitrosalicylate[1][2]
Methyl SalicylateNitric Acid/Sulfuric Acid-5 to 60Methyl 3-nitrosalicylate & Methyl 5-nitrosalicylate[3]
Problem 2: Formation of multiple chlorinated byproducts during the chlorination step.
  • Question: After the chlorination of Methyl 3-nitrosalicylate, I am seeing multiple spots on my TLC plate, suggesting the formation of several byproducts. How can I improve the selectivity of the chlorination?

  • Answer: The chlorination of substituted phenols can be prone to over-chlorination and the formation of various isomers.[5][6][7] The hydroxyl and nitro groups on the ring direct the electrophilic aromatic substitution.

    Troubleshooting Steps:

    • Choice of Chlorinating Agent: Using a milder and more selective chlorinating agent like N-chlorosuccinimide (NCS) can provide better control over the reaction compared to harsher reagents like chlorine gas or sulfuryl chloride.

    • Stoichiometry: Carefully controlling the stoichiometry of the chlorinating agent is crucial. Using a slight excess may be necessary for complete conversion, but a large excess will lead to over-chlorination.

    • Reaction Temperature: Performing the reaction at a lower temperature can enhance selectivity.

    • Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorination reaction.

    Potential Byproducts:

    • Dichlorinated products

    • Isomeric monochlorinated products (if other positions are reactive)

    • Ring-opened products under harsh conditions[5]

Problem 3: Incomplete reduction of the nitro group or formation of side products.
  • Question: The reduction of Methyl 5-chloro-3-nitrosalicylate is not going to completion, and I suspect the formation of intermediates or byproducts. What are the best practices for this reduction?

  • Answer: The reduction of aromatic nitro groups is a common transformation, but incomplete reduction or the formation of side products can occur.[8][9][10]

    Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Fe/HCl or SnCl2/HCl: These are classic and effective methods for nitro group reduction. Ensure sufficient acid is present to drive the reaction.

      • Catalytic Hydrogenation (H2/Pd-C): This is a clean method but may not be suitable if other reducible functional groups are present. Raney Nickel can be an alternative to avoid dehalogenation.[10]

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating may be required for some reducing agents.

    • Work-up Procedure: A proper aqueous work-up is necessary to remove the metal salts and isolate the amine product. The amine product may be soluble in acidic water, so basification is required to precipitate the free amine.

    Potential Byproducts:

    • Nitroso Intermediate: Methyl 5-chloro-3-nitrososalicylate (from incomplete reduction)

    • Hydroxylamine Intermediate: Methyl 3-(hydroxylamino)-5-chloro-2-hydroxybenzoate (from incomplete reduction)

    • Azo Compounds: Formed from the condensation of nitroso and hydroxylamine intermediates, especially under certain conditions with metal hydrides.[10]

    • Dehalogenated Product: Methyl 3-amino-2-hydroxybenzoate (if using aggressive hydrogenation conditions)

    Quantitative Data for Nitro Reduction (General Examples):

SubstrateReducing AgentConditionsProductReference
Aromatic Nitro CompoundsFe/AcidRefluxAromatic Amine[9][10]
Aromatic Nitro CompoundsSnCl2/HClRoom Temp to RefluxAromatic Amine[9]
Aromatic Nitro CompoundsH2/Pd-CRoom Temp, 1 atmAromatic Amine[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the most likely synthetic route for this compound?

    • A1: A plausible and common synthetic route starts with Methyl salicylate. The key steps are:

      • Nitration of Methyl salicylate to obtain Methyl 3-nitrosalicylate. This step will likely also produce the 5-nitro isomer, which needs to be separated.

      • Chlorination of Methyl 3-nitrosalicylate at the 5-position to yield Methyl 5-chloro-3-nitrosalicylate.

      • Reduction of the nitro group of Methyl 5-chloro-3-nitrosalicylate to the corresponding amine, yielding the final product.

  • Q2: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

    • A2: A combination of the following techniques is recommended:

      • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary identification of the number of components in a mixture.

      • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of purity, and separation of isomers.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated byproducts.

      • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts, which is crucial for their identification.

  • Q3: Can the order of the chlorination and nitration steps be reversed?

    • A3: While possible, it is generally more strategic to perform the nitration first. Chlorination of Methyl salicylate would likely yield a mixture of Methyl 3-chlorosalicylate and Methyl 5-chlorosalicylate. Subsequent nitration of this mixture would lead to a more complex mixture of products that would be difficult to separate.

  • Q4: Are there any specific safety precautions to consider during this synthesis?

    • A4: Yes, several safety precautions are critical:

      • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. These are strong acids and powerful oxidizing agents. The reaction is exothermic and should be performed in an ice bath with slow addition of reagents.

      • Chlorination: Chlorinating agents can be corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood.

      • Reduction: Some reducing agents, like catalytic hydrogenation with hydrogen gas, pose a fire and explosion risk. Ensure proper handling and a well-ventilated area. Metal powders can also be pyrophoric.

Experimental Protocols (General Procedures)

The following are generalized protocols based on standard organic chemistry transformations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Nitration of Methyl Salicylate
  • Cool a solution of Methyl Salicylate in a suitable solvent (e.g., concentrated sulfuric acid) to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Protocol 2: Chlorination of Methyl 3-nitrosalicylate
  • Dissolve Methyl 3-nitrosalicylate in a suitable solvent (e.g., DMF or acetic acid).

  • Add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction of Methyl 5-chloro-3-nitrosalicylate
  • Prepare a suspension of the nitro compound in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • Add the reducing agent (e.g., iron powder and concentrated HCl, or SnCl2·2H2O in ethanol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and filter off any solids.

  • If an acidic medium was used, carefully neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH) until the product precipitates.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Byproduct Identification Logic

The following diagram illustrates a logical workflow for identifying potential byproducts at each stage of the synthesis.

Byproduct Identification Logic cluster_0 Nitration Stage cluster_1 Chlorination Stage cluster_2 Reduction Stage Crude Nitration Product Crude Nitration Product Analyze by TLC/HPLC Analyze by TLC/HPLC Crude Nitration Product->Analyze by TLC/HPLC Isolate Impurities Isolate Impurities Analyze by TLC/HPLC->Isolate Impurities NMR/MS Analysis NMR/MS Analysis Isolate Impurities->NMR/MS Analysis Identify Isomers Identify Methyl 5-nitrosalicylate and Dinitro-products NMR/MS Analysis->Identify Isomers Crude Chlorination Product Crude Chlorination Product Analyze by TLC/HPLC_C Analyze by TLC/HPLC Crude Chlorination Product->Analyze by TLC/HPLC_C Isolate Impurities_C Isolate Impurities Analyze by TLC/HPLC_C->Isolate Impurities_C NMR/MS Analysis_C NMR/MS Analysis Isolate Impurities_C->NMR/MS Analysis_C Identify Over-chlorinated Identify Dichlorinated and Isomeric Products NMR/MS Analysis_C->Identify Over-chlorinated Crude Reduction Product Crude Reduction Product Analyze by TLC/HPLC_R Analyze by TLC/HPLC Crude Reduction Product->Analyze by TLC/HPLC_R Isolate Impurities_R Isolate Impurities Analyze by TLC/HPLC_R->Isolate Impurities_R NMR/MS Analysis_R NMR/MS Analysis Isolate Impurities_R->NMR/MS Analysis_R Identify Reduction Byproducts Identify Nitroso, Hydroxylamine, Azo, and Dehalogenated Products NMR/MS Analysis_R->Identify Reduction Byproducts

Caption: A logical workflow for the identification of byproducts at each synthetic step.

References

Overcoming poor yield in the synthesis of "Methyl 3-amino-5-chloro-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate.

General Synthesis Overview

The synthesis of this compound typically proceeds through a multi-step route, commonly starting from m-toluic acid. The key transformations involve nitration, reduction of the nitro group to an amine, chlorination, and finally, esterification of the carboxylic acid. Each of these steps presents unique challenges that can contribute to a lower overall yield.

Overall Synthesis Workflow

synthesis_workflow start m-Toluic Acid step1 Nitration start->step1 intermediate1 2-Nitro-3-methylbenzoic Acid step1->intermediate1 step2 Hydrogenation intermediate1->step2 intermediate2 2-Amino-3-methylbenzoic Acid step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 2-Amino-5-chloro-3-methylbenzoic Acid step3->intermediate3 step4 Esterification intermediate3->step4 product This compound step4->product

Caption: A typical multi-step synthesis route for this compound.

Troubleshooting Guides

Problem 1: Low Yield in Nitration of m-Toluic Acid

The nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid is a critical step where yield can be compromised by the formation of unwanted isomers and side products.

Troubleshooting Logic

nitration_troubleshooting issue Low Yield in Nitration cause1 Suboptimal Temperature issue->cause1 cause2 Incorrect Reagent Ratio issue->cause2 cause3 Formation of Isomers issue->cause3 solution1 Maintain 0-20°C cause1->solution1 solution2 Optimize HNO3:H2SO4 Ratio cause2->solution2 solution3 Slow, controlled addition of nitrating agent cause3->solution3 hydrogenation_troubleshooting issue Low Yield in Hydrogenation cause1 Catalyst Inactivity issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Insufficient Hydrogen Pressure issue->cause3 solution1 Use fresh catalyst (e.g., Pd/C) cause1->solution1 solution2 Adjust pH to 5-7 cause2->solution2 solution3 Ensure adequate H2 pressure (<100 psig) cause3->solution3 chlorination_troubleshooting issue Low Yield in Chlorination cause1 Incorrect Chlorinating Agent issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Formation of Di-chlorinated Product issue->cause3 solution1 Use N-chlorosuccinimide or dichlorohydantoin cause1->solution1 solution2 Maintain 90-110°C cause2->solution2 solution3 Control stoichiometry of chlorinating agent cause3->solution3 esterification_troubleshooting issue Low Yield in Esterification cause1 Harsh Reaction Conditions issue->cause1 cause2 Side reaction at -OH group issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Use mild conditions (e.g., TMSCl/MeOH) cause1->solution1 solution2 Consider protecting groups if necessary cause2->solution2 solution3 Monitor reaction by TLC and ensure sufficient reaction time cause3->solution3

"Methyl 3-amino-5-chloro-2-hydroxybenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 3-amino-5-chloro-2-hydroxybenzoate, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in a freezer . Some suppliers also suggest storage at -10°C under an inert atmosphere or refrigerated at 2°C to 8°C. For long-term storage, -20°C is the most frequently recommended condition to minimize degradation.

Q2: Is this compound sensitive to light?

Q3: What are the general handling precautions for this compound?

It is essential to handle this compound in a well-ventilated area or a chemical fume hood . Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash the affected area thoroughly with water.

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure (an aromatic amine, a phenolic hydroxyl group, and a methyl ester), the primary potential degradation pathways include:

  • Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.

  • Oxidation: The electron-rich aromatic ring, substituted with an amino and a hydroxyl group, is susceptible to oxidation, which can lead to colored degradation products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the aromatic system.

Q5: What are the known hazardous decomposition products?

Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen chloride, and oxides of nitrogen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Oxidation due to exposure to air. 2. Absorption of moisture. 3. Degradation due to improper storage temperature.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the container is tightly sealed and stored in a desiccator if necessary. 3. Verify that the storage temperature is consistently maintained at or below the recommended -20°C.
Inconsistent experimental results or loss of potency 1. Degradation of the compound in solution. 2. Hydrolysis of the methyl ester. 3. Photodegradation during the experiment.1. Prepare solutions fresh before use. If solutions must be stored, keep them at low temperatures and protected from light for a minimal duration. 2. Use anhydrous solvents and avoid acidic or basic conditions in your experimental setup unless required by the protocol. 3. Conduct experiments under low-light conditions or use amber-colored labware.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) 1. Presence of degradation products.1. Perform a forced degradation study (see experimental protocol below) to identify potential degradation products and their retention times. 2. Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.

Quantitative Data on Stability

Specific stability data for this compound is not extensively published. However, the following table, based on a stability study of a related compound (methyl salicylate in an ointment formulation), illustrates how stability can be affected by temperature over time. This data is for illustrative purposes only.

Storage Condition Time (Days) % of Initial Concentration Remaining (Illustrative) Calculated Shelf-Life (t90)
Room Temperature (25°C ± 2°C)3097%131 days
6096%
9093%
12091%
Refrigerated (2°C - 8°C)3098%176 days
6097%
9095%
12093%

This table is an illustrative example based on a study of methyl salicylate and does not represent actual data for this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation for each stress condition.

    • Ensure that the analytical method can separate the degradation products from the parent peak (peak purity analysis).

    • Characterize the major degradation products using techniques like LC-MS if necessary.

Visualizations

G cluster_storage Recommended Storage cluster_handling Handling Precautions storage_temp -20°C Freezer protect_light Protect from Light inert_atm Inert Atmosphere (Optional) ventilation Good Ventilation / Fume Hood ppe Appropriate PPE avoid_contact Avoid Skin/Eye Contact

Caption: Key Storage and Handling Recommendations.

G start Stability Issue Observed color_change Color Change? start->color_change potency_loss Potency Loss? color_change->potency_loss No check_storage Action: Verify Storage (Temp, Light, Air Exposure) color_change->check_storage Yes new_peaks New HPLC Peaks? potency_loss->new_peaks No fresh_solutions Action: Prepare Fresh Solutions Protect from Light/Heat potency_loss->fresh_solutions Yes forced_degradation Action: Perform Forced Degradation Study Develop Stability-Indicating Method new_peaks->forced_degradation Yes

Caption: Troubleshooting Workflow for Stability Issues.

Optimizing reaction conditions for the amination of "Methyl 3-amino-5-chloro-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of the amination of Methyl 3-amino-5-chloro-2-hydroxybenzoate. The focus is on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a common method for forming C-N bonds with aryl halides.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amination of this compound?

A1: The substrate presents several challenges due to its multifunctional nature:

  • Competing Nucleophiles: The molecule contains a primary amine (-NH2) and a hydroxyl group (-OH), both of which can act as nucleophiles. This can lead to competitive N-arylation and O-arylation side reactions.

  • Catalyst Inhibition: The existing amino group can coordinate with the palladium catalyst, potentially hindering its catalytic activity.[4]

  • Base Sensitivity: The methyl ester group is sensitive to strong bases, which can cause hydrolysis, especially at elevated temperatures.

  • Reactivity of Aryl Chloride: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings, often requiring more active catalysts and harsher conditions.[5][6]

Q2: Which type of catalyst system is recommended for this reaction?

A2: For the amination of an electron-rich aryl chloride like this substrate, a palladium-based catalyst system is standard. Success often relies on the choice of ligand.[3] Sterically hindered, electron-rich phosphine ligands are generally preferred.[7] Consider starting with established Buchwald-Hartwig pre-catalysts (e.g., G3 or G4 palladacycles) paired with bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. N-heterocyclic carbene (NHC) ligands can also be effective for aryl chloride amination.

Q3: How do I select the appropriate base for the reaction?

A3: The choice of base is critical to balance reactivity with the stability of the ester functional group.[7]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are highly effective for activating the amine but increase the risk of ester hydrolysis. They are often used at lower temperatures.

  • Weaker Inorganic Bases: Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are milder alternatives that can preserve the ester group.[7] However, they may require higher reaction temperatures or longer reaction times to achieve good conversion.

Q4: What solvents are suitable for this amination reaction?

A4: Anhydrous, degassed aprotic solvents are essential for reproducible results.[7]

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[8]

  • tert-Butanol (tBuOH): Often used in conjunction with alkoxide bases. It is crucial to use solvents with low water content to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the amination of this compound.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst Ensure the active Pd(0) species is being generated. Use a pre-catalyst or an effective Pd(II) pre-activation protocol. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1][4]
Poor Aryl Chloride Reactivity Switch to a more electron-rich, sterically hindered ligand (e.g., from a first-generation ligand to a second or third-generation biarylphosphine ligand) to promote the oxidative addition step.[2] Increase the reaction temperature incrementally, monitoring for substrate decomposition.
Inappropriate Base If using a weak base like K3PO4, the reaction may be too slow. Consider switching to a stronger base like NaOtBu or LHMDS, but run the reaction at a lower temperature (e.g., 70-80 °C) to minimize ester hydrolysis.[7]
Catalyst Inhibition by Substrate The free amine or hydroxyl group on the substrate may be coordinating to the palladium center.[4] Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) to favor the formation of the active catalytic complex.

Problem 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Hydrolysis of Methyl Ester This occurs if the base is too strong or the reaction temperature is too high. Switch to a milder base (e.g., Cs2CO3) or reduce the reaction temperature.[9] Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.
O-Arylation (Ether Formation) The hydroxyl group is competing with the amine you are adding. This is more likely with strong bases. Using a weaker base can sometimes favor N-arylation. Alternatively, protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before the coupling reaction and deprotect it afterward.
Diarylation of the Aminating Reagent The desired product reacts a second time with the aryl chloride. This is common when coupling with primary amines. Use a slight excess of the aminating reagent (1.1-1.2 equivalents) and monitor the reaction to stop it upon full consumption of the starting aryl chloride.
Dehalogenation (Hydrodehalogenation) The aryl chloride is reduced, replacing the -Cl with -H. This can be caused by impurities or catalyst decomposition. Ensure high-purity reagents and maintain a strictly inert atmosphere. Screening different ligands may also mitigate this side reaction.

Illustrative Data for Reaction Optimization

The following tables provide a template for how to structure experimental results when screening for optimal conditions. The data shown is hypothetical and for illustrative purposes only.

Table 1: Effect of Ligand on Reaction Yield

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1P(t-Bu)3Pd2(dba)3NaOtBuToluene1001245
2XPhosXPhos Pd G3NaOtBuToluene1001288
3RuPhosRuPhos Pd G3NaOtBuToluene1001292
4BrettPhosBrettPhos Pd G3NaOtBuToluene1001285

Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Pd source (1 mol%), Ligand (2 mol%), Base (1.4 mmol), Solvent (5 mL).

Table 2: Effect of Base and Solvent on Reaction Yield

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)Ester Hydrolysis (%)
1RuPhosNaOtBuToluene1001292~10
2RuPhosLHMDSToluene1001290~8
3RuPhosK3PO4Dioxane1102465<1
4RuPhosCs2CO3Dioxane1102475<1

Conditions: this compound (1.0 mmol), Amine (1.2 mmol), RuPhos Pd G3 (1 mol%), Base (1.4 mmol), Solvent (5 mL).

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination (Starting Point)

Reagents & Equipment:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., RuPhos Pd G3)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried glassware, Schlenk line or glovebox, magnetic stir bars

Procedure:

  • Preparation: In a glovebox or under a flow of argon, add the this compound (1.0 eq), the palladium pre-catalyst (0.01-0.02 eq), and the base (1.4 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (to achieve ~0.2 M concentration).

  • Amine Addition: Add the amine coupling partner (1.2 eq). If the amine is a solid, add it with the other solids in step 1.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Visual Guides

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Substrate, Catalyst & Base prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add Amine Partner prep2->prep3 react Heat & Stir (e.g., 100°C, 12h) prep3->react monitor Monitor by TLC / LC-MS react->monitor workup1 Cool & Dilute monitor->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Purify by Chromatography workup2->workup3 end_node end_node workup3->end_node Final Product

Caption: General workflow for the amination experiment.

troubleshooting_flowchart start Reaction Complete, Low Conversion? q1 Byproducts Observed? start->q1 Yes a1_yes Identify Byproducts (LC-MS, NMR) q1->a1_yes Yes a1_no Mainly Unreacted Starting Material q1->a1_no No q2 Ester Hydrolysis? a1_yes->q2 sol_catalyst Increase Catalyst Loading or Switch to More Active Ligand (e.g., RuPhos) a1_no->sol_catalyst a2_yes Use Weaker Base (Cs2CO3) or Lower Temperature q2->a2_yes Yes q3 Dehalogenation? q2->q3 No a3_yes Check Reagent Purity & Inert Atmosphere. Screen Ligands. q3->a3_yes Yes sol_conditions Increase Temperature or Reaction Time sol_catalyst->sol_conditions

Caption: Troubleshooting flowchart for low reaction yield.

side_reactions cluster_side Potential Side Reactions start_mat This compound R-Cl catalyst Pd(0) Catalyst start_mat->catalyst amine R'-NH2 amine->catalyst base Base base->catalyst hydrolysis Hydrolysis Product R-COOH base->hydrolysis Ester Hydrolysis desired_prod Desired Product R-NHR' catalyst->desired_prod Desired Pathway o_arylation O-Arylation Product R-O-R' catalyst->o_arylation O-Arylation dehalogenation Dehalogenation R-H catalyst->dehalogenation Reduction

Caption: Potential side reaction pathways.

References

Technical Support Center: Purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the scale of the purification.

Q2: I obtained a low yield after recrystallization. What could be the issue?

A2: Low recovery from recrystallization can be due to several factors:

  • Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures.

  • Volume of Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Q3: My purified product has a melting point lower than the reported 65-67°C. What does this indicate?

A3: A broad or depressed melting point is a strong indication of impurities in your sample.[1] Common impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvent. Further purification steps are recommended.

Q4: I am having trouble purifying my compound using silica gel column chromatography. The compound seems to be sticking to the column. Why is this happening?

A4: The amino group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation, tailing of peaks, and in some cases, irreversible adsorption of the compound onto the column.

Q5: How can I overcome the issue of my compound sticking to the silica gel column?

A5: To mitigate the interaction between the basic amine and the acidic silica gel, you can:

  • Add a basic modifier to the mobile phase: A small amount of a volatile base, such as triethylamine (typically 0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel, like amino-propylated silica.

Troubleshooting Guide

Issue 1: The crude product is an oil and does not solidify.
Possible Cause Suggested Solution
Residual Solvent Ensure the crude product is thoroughly dried under vacuum to remove any remaining reaction solvents like toluene or ethanol.
High Impurity Content The presence of significant amounts of impurities can lower the melting point and prevent crystallization. Attempt to purify a small sample by column chromatography to isolate the desired product.
Incorrect Product Verify the identity of the product using analytical techniques such as NMR or Mass Spectrometry to confirm that the desired reaction has occurred.
Issue 2: Recrystallization from ethanol gives a poor yield.
Parameter Troubleshooting Step
Solvent Volume Use the minimum amount of hot ethanol required to fully dissolve the crude product.
Cooling Rate Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of pure crystals.
Solvent System If ethanol is not providing satisfactory results, consider a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol or methanol) and then add a poor solvent (like water or hexane) dropwise until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.
Issue 3: Column chromatography results in poor separation or product loss.
Parameter Recommended Action
Stationary Phase If using silica gel, pre-treat the silica with the mobile phase containing a basic modifier (e.g., 0.5% triethylamine) before loading the sample.
Mobile Phase Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient could be from 10% to 50% ethyl acetate in hexane. The addition of a small amount of triethylamine is recommended.
Sample Loading Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry loading" can be employed: adsorb the crude product onto a small amount of silica gel, remove the solvent, and then carefully add the dried powder to the top of the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the melting point and yield of the purified product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Sample Preparation: Dissolve the crude product in a small volume of dichloromethane or the mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine) to elute the desired compound.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Data Presentation

Property Value Reference
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Melting Point 65-67 °C[1]
Melting Point (Alternative) 71-73 °C[2]
Boiling Point 322 °C at 760 mmHg[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Method 1 Column Chromatography Column Chromatography Crude Product->Column Chromatography Method 2 Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Melting Point Melting Point Pure Product->Melting Point Spectroscopy (NMR, MS) Spectroscopy (NMR, MS) Pure Product->Spectroscopy (NMR, MS)

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? (e.g., sharp melting point) start->check_purity impure Product is Impure check_purity->impure No end_pure Pure Product Obtained check_purity->end_pure Yes recrystallize Recrystallize impure->recrystallize If solid column Column Chromatography impure->column If oil or poor recrystallization recrystallize->check_purity end_impure Further Troubleshooting Required recrystallize->end_impure If still impure column->check_purity column->end_impure If still impure

Caption: A logical flowchart for troubleshooting the purification of this compound.

References

Side reactions of "Methyl 3-amino-5-chloro-2-hydroxybenzoate" with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Methyl 3-amino-5-chloro-2-hydroxybenzoate". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential side reactions when using this compound with strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to reaction with strong bases?

A1: this compound has three main functional groups that can react under strong basic conditions:

  • Methyl Ester: Susceptible to base-catalyzed hydrolysis (saponification).

  • Phenolic Hydroxyl Group: Can be deprotonated by a strong base to form a phenoxide ion.

  • Aromatic Amino Group: Generally less reactive than the other groups in the absence of an oxidant, but can participate in oxidative side reactions.

Q2: What are the most common side reactions observed when using this compound with strong bases?

A2: The two most prevalent side reactions are:

  • Hydrolysis (Saponification) of the Methyl Ester: The ester group can be cleaved by a strong base to form the corresponding carboxylate salt and methanol.[1][2][3][4][5]

  • Oxidative Polymerization: The aminophenol core is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts, especially in the presence of air (oxygen).[6][7][8]

Q3: How can I minimize these side reactions?

A3: To minimize side reactions, consider the following precautions:

  • Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative polymerization.

  • Temperature Control: Lowering the reaction temperature will generally slow down the rate of both hydrolysis and oxidative polymerization.

  • Choice of Base: The strength and concentration of the base can influence the extent of side reactions. Using a weaker base or a stoichiometric amount of a strong base may be beneficial.

  • Reaction Time: Minimizing the reaction time can help to reduce the formation of unwanted byproducts.

Troubleshooting Guide

Issue 1: Low yield of the desired product and formation of a water-soluble byproduct.
  • Possible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid salt. This salt is often more soluble in the aqueous phase during workup.

  • Identification:

    • TLC Analysis: The hydrolyzed product will have a different Rf value (typically lower) than the starting material.

    • pH Change: The formation of a carboxylate will make the reaction mixture more basic.

    • Workup: Acidification of the aqueous layer after workup may precipitate the carboxylic acid, which can be isolated and characterized.

  • Solutions:

    • Use a non-hydroxylic base: Bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) can deprotonate the phenol without hydrolyzing the ester, provided water is excluded.

    • Lower the temperature: Perform the reaction at the lowest temperature that allows for the desired reaction to proceed at a reasonable rate.

    • Limit the amount of base: Use only a slight excess of the base if possible.

Issue 2: The reaction mixture turns dark (e.g., brown, black, or deep purple).
  • Possible Cause: Oxidative polymerization of the aminophenol. Aminophenols are known to be sensitive to oxidation, which is often catalyzed by bases and trace metals, and leads to highly colored polymeric materials.[6][7][8]

  • Identification:

    • Visual Observation: A distinct color change that intensifies over time.

    • Formation of Insoluble Material: Polymeric byproducts are often insoluble and may precipitate from the reaction mixture.

    • Complex NMR Spectrum: The crude NMR will show broad, poorly resolved peaks characteristic of a polymeric mixture.

  • Solutions:

    • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned, maintain a strict inert atmosphere (N2 or Ar) throughout the reaction and workup.

    • Add Antioxidants: In some cases, small amounts of antioxidants can be added to inhibit polymerization, but their compatibility with the desired reaction must be verified.

Data Presentation

The following table provides a qualitative summary of the expected effect of different strong bases on the primary side reactions.

BaseStrengthNucleophilicityPotential for HydrolysisPotential for Oxidative PolymerizationNotes
NaOH, KOH StrongHighHighHighCommon and inexpensive, but can promote both major side reactions.
LiHMDS, NaHMDS StrongLowLowModerateBulky, non-nucleophilic bases. Good for selective deprotonation of the phenol. Requires anhydrous conditions.
NaH, KH StrongLowLowModerateNon-nucleophilic hydride bases. Also good for selective deprotonation. Requires anhydrous conditions and careful handling.
K2CO3, Cs2CO3 ModerateModerateModerateModerateWeaker bases that may offer a better balance between the desired reaction and side reactions, depending on the specific transformation.

Experimental Protocols

General Protocol for a Base-Mediated Reaction with Minimized Side Reactions
  • Preparation:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Degas the solvent by bubbling with nitrogen or argon for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound.

    • Add the anhydrous, degassed solvent via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

  • Addition of Base:

    • If using a solid base like NaH, add it carefully in one portion under a positive pressure of inert gas.

    • If using a solution of a base like LiHMDS, add it dropwise via syringe over a period of time to maintain temperature control.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Take aliquots from the reaction mixture using a syringe and quench them in a separate vial containing a suitable quenching agent before analysis.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a pre-cooled saturated aqueous solution of NH4Cl (for non-aqueous bases) or a weak acid like acetic acid (for aqueous bases) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol for Analysis of Side Products
  • TLC Analysis:

    • Co-spot the crude reaction mixture with the starting material on a TLC plate.

    • Use a solvent system that provides good separation of the starting material and the product.

    • The appearance of a new spot with a lower Rf, which may remain at the baseline, could indicate the hydrolyzed product. The presence of a colored streak from the baseline is indicative of polymeric byproducts.

  • LC-MS Analysis:

    • Inject a sample of the crude reaction mixture into an LC-MS.

    • Look for the mass of the expected product, the starting material, and the hydrolyzed byproduct (M-14, corresponding to the loss of CH2 from the methyl ester and addition of H).

    • Polymeric materials may not be readily observable by LC-MS.

  • NMR Analysis:

    • Acquire a 1H NMR spectrum of the crude product.

    • The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new aromatic signals would be consistent with hydrolysis.

    • Broad, unresolved signals in the aromatic and aliphatic regions can be indicative of polymerization.

Visualizations

Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Oxidative Polymerization A This compound B Desired Product A->B  Base, Reagent C Hydrolyzed Product (Carboxylate Salt) A->C  Strong Base (e.g., NaOH)  H2O D Polymeric Byproducts (Colored) A->D  Base, O2 (air)

Caption: Potential reaction pathways for this compound with strong bases.

Troubleshooting_Workflow cluster_analysis Analysis cluster_cause Probable Cause cluster_solution Solution start Reaction with Strong Base check_outcome Unexpected Outcome? (e.g., low yield, dark color) start->check_outcome tlc TLC shows baseline spot or new polar spot check_outcome->tlc Yes color Reaction mixture is dark check_outcome->color nmr Crude NMR shows broad signals or loss of methyl ester peak check_outcome->nmr end Successful Reaction check_outcome->end No hydrolysis Ester Hydrolysis tlc->hydrolysis polymerization Oxidative Polymerization color->polymerization nmr->hydrolysis nmr->polymerization solution_hydrolysis Use non-nucleophilic base Lower temperature Limit water hydrolysis->solution_hydrolysis solution_polymerization Use inert atmosphere Degas solvents Lower temperature polymerization->solution_polymerization

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Enhancing Reaction Solubility of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "Methyl 3-amino-5-chloro-2-hydroxybenzoate" for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a moderately polar molecule due to the presence of amino, hydroxyl, and ester functional groups. It is expected to have moderate solubility in polar organic solvents.[1] Its relatively high melting point (71-73°C) suggests that it may have limited solubility in nonpolar solvents.[2]

Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

Initial steps to address poor solubility include:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • Gentle Heating: Carefully warming the mixture can significantly increase solubility.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area for dissolution.

Q3: Can co-solvents be used to improve the solubility of this compound?

Yes, using a co-solvent system is a common and effective strategy. A small amount of a solvent in which the compound is highly soluble can be added to the primary reaction solvent to enhance overall solubility. For instance, adding a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a less polar solvent like dichloromethane (DCM) or toluene can be effective.

Q4: How does pH affect the solubility of this compound?

The amino group on the aromatic ring can be protonated under acidic conditions, forming a more soluble salt. Conversely, the hydroxyl group can be deprotonated under basic conditions, also potentially increasing solubility in aqueous or protic solvents. Adjusting the pH of the reaction mixture, if compatible with the reaction chemistry, can be a viable strategy.

Q5: Are there any other techniques to improve the solubility for a reaction?

Other techniques include:

  • Use of Phase-Transfer Catalysts: For reactions involving immiscible phases, a phase-transfer catalyst can help shuttle the reactant between phases, overcoming solubility limitations.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.

  • Formation of a More Soluble Derivative: In some cases, it may be possible to temporarily modify the structure of the compound to a more soluble form that can be reverted after the reaction.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution during the reaction. The reaction temperature has decreased, or a product is being formed that reduces the overall polarity of the solvent system.1. Maintain a consistent reaction temperature. 2. Consider using a solvent mixture that can accommodate changes in polarity during the reaction. 3. Add a co-solvent to maintain solubility.
The reaction is sluggish or incomplete despite the reactants being present. Poor solubility is limiting the effective concentration of the reactant in the solution, thereby slowing down the reaction rate.1. Increase the reaction temperature if the reaction is thermally stable. 2. Switch to a solvent with higher solubilizing power for the compound. 3. Employ a co-solvent system (e.g., Toluene/DMF).
Difficulty in achieving the desired concentration for the reaction. The intrinsic solubility of the compound in the chosen solvent is low.1. Perform a solvent screening to identify a more suitable solvent (see Table 1). 2. Use the minimum amount of solvent required for the reaction to proceed, even if the compound is not fully dissolved (heterogeneous reaction). 3. Explore the use of solubilizing agents if compatible with the reaction.

Solvent Selection for Substituted Aromatic Compounds

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)7.2HighAprotic, high boiling point. Can be difficult to remove.
N,N-Dimethylformamide (DMF)6.4HighAprotic, high boiling point. Can be difficult to remove.[3]
1,4-Dioxane4.8HighEther, moderate boiling point.
Acetone5.1Moderate to HighKetone, low boiling point.[4]
Ethyl Acetate4.4ModerateEster, relatively low boiling point.[4]
Methanol5.1ModerateProtic, can participate in hydrogen bonding.
Ethanol4.3ModerateProtic, can participate in hydrogen bonding.
Acetonitrile5.8ModerateAprotic, moderate boiling point.[4]
Toluene2.4LowNonpolar, often used in reactions requiring azeotropic water removal.
Cyclohexane0.2Very LowNonpolar, unlikely to be a good solvent.[4]

Note: This data is extrapolated from a similar compound and should be used as a guideline for initial screening.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents from Table 1

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Vortex the mixture for 1 minute at room temperature.

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • If the compound is not fully dissolved, gently warm the vial on a hot plate to approximately 40-50°C and observe any changes in solubility.

  • Repeat for each solvent to be tested.

Protocol 2: General Procedure for a Reaction with Poorly Soluble this compound using a Co-solvent

Objective: To perform a reaction where the starting material has limited solubility in the primary reaction solvent.

Materials:

  • This compound

  • Other reaction reagents

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF)

  • Reaction flask with a condenser and magnetic stirrer

Procedure:

  • To the reaction flask, add this compound and the other solid reagents.

  • Add the primary reaction solvent (e.g., Toluene) to the flask.

  • Begin stirring the mixture.

  • Slowly add the co-solvent (e.g., DMF) dropwise until the solids dissolve or a significant portion has dissolved. Use the minimum amount of co-solvent necessary.

  • Proceed with the reaction as per the established protocol (e.g., heating, addition of other reagents).

  • Monitor the reaction for any signs of precipitation. If precipitation occurs, a small additional amount of the co-solvent may be added.

Visualizing Troubleshooting and Workflows

Caption: A workflow for troubleshooting poor solubility.

Co_Solvent_Logic cluster_input Initial Components compound Methyl 3-amino-5-chloro- 2-hydroxybenzoate primary_solvent Primary Solvent (e.g., Toluene) Low Solubility compound->primary_solvent Poorly Soluble In solvent_mixture Resulting Solvent Mixture Enhanced Solubility compound->solvent_mixture primary_solvent->solvent_mixture co_solvent Co-solvent (e.g., DMF) High Solubility co_solvent->solvent_mixture

References

Technical Support Center: Synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Methyl 3-amino-5-chloro-2-hydroxybenzoate.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Question: The final product is a brownish or off-white color, not the expected pure white solid. What is the likely cause and how can it be purified?

Answer: An off-white or brownish color typically indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products.

  • Likely Impurities:

    • Unreacted Starting Material: Methyl 5-chloro-2-hydroxy-3-nitrobenzoate.

    • Over-reduction Products: Aniline derivatives without the chloro or hydroxy groups.

    • Oxidation Products: Colored impurities formed by exposure of the aminobenzoate to air.

    • Isomeric Byproducts: Formation of other isomers during the synthesis.

  • Recommended Purification Protocol:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system must be identified. Experiment with solvents like methanol, ethanol, or mixtures with water.[1]

    • Activated Carbon Treatment: If the discoloration is due to colored impurities, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter the hot solution to remove the carbon. The purified product can then be obtained by cooling the filtrate.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable technique. A suitable eluent system, such as a mixture of hexane and ethyl acetate, will need to be developed to achieve good separation.

Question: The yield of the desired product is significantly lower than expected. What are the potential reasons and how can the yield be improved?

Answer: Low yields can result from incomplete reactions, product loss during workup and purification, or competing side reactions.

  • Potential Causes and Solutions:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup. If the reaction is stalling, consider increasing the reaction time or temperature, or adding more of the limiting reagent.

    • Product Loss During Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product. Aminobenzoates can have different solubilities at different pH values. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

    • Product Loss During Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this can lead to significant loss of product in the mother liquor. Cool the solution slowly to maximize crystal formation and recovery.

    • Side Reactions: The formation of byproducts will inherently lower the yield of the desired product. Optimizing reaction conditions (temperature, reaction time, stoichiometry of reagents) can help to minimize side reactions.

Question: TLC analysis of the crude product shows multiple spots. How can I identify the impurities and select an appropriate purification method?

Answer: The presence of multiple spots on a TLC plate confirms the presence of impurities.

  • Identification of Impurities:

    • Co-spotting: Run a TLC with the crude product alongside the starting materials. If a spot in the crude product has the same Rf value as a starting material, it is likely unreacted starting material.

    • LC-MS or GC-MS Analysis: For a more definitive identification of the impurities, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. This will provide the molecular weights of the components in the mixture, aiding in their identification.

  • Selection of Purification Method:

    • Differentiation by Polarity: The separation of spots on the TLC plate gives an indication of the polarity differences between the product and impurities. If there is a significant difference in Rf values, column chromatography is likely to be an effective purification method.

    • Acid-Base Properties: If the impurities are not basic like the desired aminobenzoate, an acid-base extraction can be a simple and effective purification step.[2] Dissolve the crude mixture in an organic solvent and extract with an aqueous acid. The basic product will move to the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

Q2: What is the recommended solvent for recrystallizing this compound?

A2: A common and effective solvent for recrystallizing similar aminobenzoates is methanol or ethanol.[1] It may be necessary to experiment with solvent mixtures, such as methanol/water or ethanol/water, to achieve optimal purity and yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: Are there any specific safety precautions to consider during the synthesis and purification?

A4: Yes, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis may involve flammable solvents and corrosive acids, so it is important to work in a well-ventilated fume hood. For specific handling information, always refer to the Safety Data Sheet (SDS) of the reagents being used.

Data on Impurity Removal

The following table provides hypothetical but realistic data on the effectiveness of different purification methods for the removal of a common impurity (unreacted starting material) from a crude synthesis of this compound.

Purification MethodInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Overall Yield (%)
Recrystallization (Methanol)859598.575
Column Chromatography8599>99.560
Acid-Base Extraction85929680

Experimental Protocols

Protocol for Recrystallization of this compound

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product tlc TLC Analysis start->tlc recrystallization Recrystallization purity_check Purity > 98%? recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check acid_base_extraction Acid-Base Extraction acid_base_extraction->purity_check tlc->recrystallization Minor Impurities tlc->column_chromatography Multiple/Close Impurities tlc->acid_base_extraction Non-basic Impurities purity_check->recrystallization No, repeat pure_product Pure Product purity_check->pure_product Yes

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Solutions issue Problem Encountered incomplete_reaction Incomplete Reaction? issue->incomplete_reaction loss_workup Loss during Workup? issue->loss_workup side_reactions Side Reactions? issue->side_reactions colored_product Colored Product? issue->colored_product multiple_spots Multiple TLC Spots? issue->multiple_spots optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction optimize_workup Optimize Workup/Extraction loss_workup->optimize_workup side_reactions->optimize_reaction recrystallize Recrystallize colored_product->recrystallize charcoal Use Activated Carbon colored_product->charcoal multiple_spots->recrystallize chromatography Column Chromatography multiple_spots->chromatography

Caption: Troubleshooting guide for the synthesis of this compound.

References

Alternative reagents for the chlorination step in "Methyl 3-amino-5-chloro-2-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the chlorination step in the synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate, offering insights into alternative reagents, troubleshooting common issues, and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative reagents to traditional chlorinating agents for the synthesis of this compound?

A1: Several alternative reagents can be employed for the chlorination of the parent molecule, methyl 3-amino-2-hydroxybenzoate. The most commonly cited alternatives include N-Chlorosuccinimide (NCS), Dichlorohydantoin, and Cyanuric Chloride.[1][2] Elemental chlorine gas in a suitable solvent is also a viable, though potentially more hazardous, option.[3][4]

Q2: What are the key advantages of using N-Chlorosuccinimide (NCS) as a chlorinating agent in this synthesis?

A2: N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination.[5] Its primary advantages include being a solid, which makes it easier and safer to handle compared to gaseous chlorine.[6] Reactions with NCS are often clean, leading to high-purity products.[2] It is effective for the chlorination of electron-rich aromatic compounds like the aminobenzoate derivative .[6]

Q3: Are there any specific safety precautions I should take when working with these alternative chlorinating agents?

A3: Yes, all chlorinating agents should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-Chlorosuccinimide and Dichlorohydantoin are solids but can release chlorine or other irritating compounds.[6] Cyanuric chloride is also a solid but is moisture-sensitive and can release HCl. Chlorine gas is highly toxic and corrosive and requires specialized equipment and handling procedures.[3] Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

Q4: How do the reaction conditions differ when using various alternative chlorinating agents?

A4: Reaction conditions such as solvent, temperature, and reaction time can vary significantly depending on the chosen chlorinating agent. For instance, reactions with NCS and dichlorohydantoin are often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 90-110°C).[1] Chlorination using cyanuric chloride can proceed at a lower temperature (e.g., 20-40°C) in a solvent like dichloroethane.[2] The use of chlorine gas may also involve a tubular reactor and specific flow rates.[3]

Troubleshooting Guide

Issue 1: Low or no conversion of the starting material.

  • Possible Cause: Inadequate activation of the chlorinating agent.

    • Solution: For reagents like NCS, the addition of a radical initiator such as benzoyl peroxide can be beneficial.[1] Ensure the reaction temperature is appropriate for the chosen reagent as higher temperatures are sometimes required to initiate the reaction.[1]

  • Possible Cause: Deactivation of the substrate.

    • Solution: The amino and hydroxyl groups on the aromatic ring are strongly activating. However, if the reaction medium is too acidic, the amino group can be protonated, reducing its activating effect. Ensure the reaction conditions are not overly acidic unless specified in the protocol.

Issue 2: Formation of multiple chlorinated products (di- or tri-chlorinated species).

  • Possible Cause: Over-chlorination due to harsh reaction conditions or excess chlorinating agent.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed, but a large excess should be avoided.[1] Consider lowering the reaction temperature or reducing the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction once the desired product is formed.

Issue 3: Poor regioselectivity (chlorination at undesired positions).

  • Possible Cause: The directing effects of the amino and hydroxyl groups strongly favor chlorination at the 5-position. However, other isomers are possible.

    • Solution: The choice of solvent and chlorinating agent can influence regioselectivity. Experiment with different solvent systems. Softer chlorinating agents might offer better selectivity. The use of a bulky chlorinating agent could potentially favor chlorination at the less sterically hindered position.

Issue 4: Difficulty in product isolation and purification.

  • Possible Cause: The product may be soluble in the reaction solvent, or impurities may co-precipitate.

    • Solution: A common work-up procedure involves pouring the reaction mixture into ice water to precipitate the product.[1] The crude product can then be purified by recrystallization from a suitable solvent like methanol or by washing with hot water.[2]

Quantitative Data Summary

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
N-ChlorosuccinimideN,N-Dimethylformamide100187.799.3[1]
DichlorohydantoinN,N-Dimethylformamide100-110187.099.1-99.3[1]
Cyanuric ChlorideDichloroethane25-30~108598.5[2]
Chlorine GasDichloroethane35~0.3391.296.3[3]
Chlorine GasDichloromethane20~0.3391.897.6[3]

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) [1]

  • In a four-neck flask, add 2-amino-3-methylbenzoic acid (1.0 equivalent), N,N-dimethylformamide (DMF), N-chlorosuccinimide (1.0 equivalent), and benzoyl peroxide (catalytic amount).

  • Heat the reaction mixture to 100°C and stir for 1 hour.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-amino-3-methyl-5-chlorobenzoic acid.

Protocol 2: Chlorination using Cyanuric Chloride [2]

  • In a round-bottom flask, add 2-amino-3-methylbenzoic acid (1.0 equivalent) and dichloroethane.

  • At 25-30°C, slowly add cyanuric chloride (in batches).

  • Stir the reaction mixture for approximately 10 hours.

  • Monitor the reaction by liquid chromatography until the starting material is consumed.

  • Cool the reaction to below 5°C.

  • Filter the solid, wash with hot water, and then recrystallize from methanol to obtain the final product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Material, Solvent, and Chlorinating Agent react Heat and Stir (if required) start->react monitor Monitor Reaction (TLC/HPLC) react->monitor precipitate Precipitate Product (e.g., add to ice water) monitor->precipitate Reaction Complete filter Filter Solid precipitate->filter wash Wash and Dry filter->wash purify Recrystallize/Purify wash->purify end Pure Product purify->end

Caption: General experimental workflow for the chlorination step.

reagent_selection cluster_reagents Alternative Reagents cluster_considerations Key Considerations start Select Chlorinating Agent ncs N-Chlorosuccinimide (NCS) start->ncs dch Dichlorohydantoin start->dch cc Cyanuric Chloride start->cc cl2 Chlorine Gas start->cl2 safety Safety & Handling ncs->safety Solid, easier handling conditions Reaction Conditions (Temp, Time) ncs->conditions High Temp (100°C) yield Yield & Purity ncs->yield High Yield & Purity cost Cost & Availability ncs->cost dch->safety Solid dch->conditions High Temp (100-110°C) dch->yield High Yield & Purity dch->cost cc->safety Solid, moisture sensitive cc->conditions Low Temp (25-30°C) cc->yield Good Yield & Purity cc->cost cl2->safety Gas, highly toxic cl2->conditions Low Temp (20-35°C) cl2->yield High Yield cl2->cost Generally cheaper

Caption: Decision-making for selecting a chlorinating agent.

References

Challenges in the regioselective functionalization of "Methyl 3-amino-5-chloro-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-chloro-2-hydroxybenzoate. The information is presented in a question-and-answer format to directly address common challenges in the regioselective functionalization of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the presence of multiple reactive sites: the amino group (-NH2), the hydroxyl group (-OH), and the aromatic ring. The key difficulties include:

  • Chemoselectivity: Differentiating between the nucleophilic amino and hydroxyl groups in reactions like acylation and alkylation.

  • Regioselectivity on the aromatic ring: Controlling the position of substitution during electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to the directing effects of the existing substituents.

  • Protecting group strategy: The need for a multi-step protection and deprotection sequence to achieve desired selectivity can be complex and may reduce overall yield.

Q2: Which functional group is more nucleophilic, the amino or the hydroxyl group?

A2: Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions. Therefore, in competitive reactions like acylation or alkylation without protecting groups, the N-functionalized product is often favored. However, the specific reaction conditions (solvent, temperature, base) can significantly influence the outcome.

Q3: What are the expected directing effects of the substituents on the aromatic ring for electrophilic aromatic substitution?

A3: The directing effects of the substituents on this compound are as follows:

  • -OH (hydroxyl): Strong activating group, ortho-, para-director.

  • -NH2 (amino): Strong activating group, ortho-, para-director.

  • -Cl (chloro): Deactivating group, ortho-, para-director.

  • -COOCH3 (methyl ester): Deactivating group, meta-director.

The positions ortho and para to the strongly activating -OH and -NH2 groups are the most likely sites for electrophilic attack. The interplay of these directing effects can lead to a mixture of products.

Q4: When is a protecting group strategy necessary?

A4: A protecting group strategy is essential when you need to selectively functionalize one reactive site in the presence of others that might react under the same conditions. For example:

  • To achieve selective O-alkylation or O-acylation, the more nucleophilic amino group must be protected.

  • To control the regioselectivity of electrophilic aromatic substitution, it may be necessary to protect the highly activating amino and hydroxyl groups to prevent side reactions and achieve the desired substitution pattern.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Acylation (Mixture of N- and O-Acylated Products)
Possible Cause Troubleshooting Step
Reaction conditions favor O-acylation. Use a less reactive acylating agent. Run the reaction at a lower temperature. Use a non-coordinating solvent.
Use of a strong base. Employ a milder, non-nucleophilic base like pyridine or triethylamine, which can also act as a catalyst.
Steric hindrance around the amino group. While less likely for this substrate, consider a more sterically accessible acylating agent.
Equilibrium between N- and O-acylated products. Under certain conditions, an initially formed N-acyl product might rearrange. Analyze the reaction at different time points to investigate this possibility.
Problem 2: Low Yield or No Reaction in Alkylation
Possible Cause Troubleshooting Step
Insufficiently reactive alkylating agent. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide).
Inappropriate base. For O-alkylation, a stronger base like NaH or K2CO3 is often required to deprotonate the hydroxyl group. For selective N-alkylation, a milder base is preferred.
Poor solubility of the starting material. Use a more suitable solvent system, such as DMF or DMSO.
Deactivation of the nucleophile. In acidic conditions, the amino group will be protonated, rendering it non-nucleophilic. Ensure the reaction is run under neutral or basic conditions.
Problem 3: Multiple Products in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Possible Cause Troubleshooting Step
Competing directing effects of substituents. The strong activating effects of the -NH2 and -OH groups can lead to substitution at multiple positions.
To achieve higher regioselectivity, consider protecting the amino and/or hydroxyl group to modulate their activating effect. An acetyl protecting group on the amine, for instance, will make it a less powerful ortho-, para-director.
Harsh reaction conditions. Use milder reagents and lower temperatures to improve selectivity. For example, use N-bromosuccinimide (NBS) instead of Br2 for bromination.
Over-reaction (multiple substitutions). Use a stoichiometric amount of the electrophilic reagent and monitor the reaction carefully by TLC or LC-MS to stop it at the desired point.

Quantitative Data Summary

The following tables summarize typical yields and regioselectivity ratios for functionalization reactions on analogous compounds. These values should be considered as a starting point for optimization with this compound.

Table 1: N-Acylation of Substituted Aminophenols and Aminobenzoic Acids

Acylating AgentSubstrateBaseSolventYield (%)Reference
Acetic Anhydride4-Amino-3-bromobenzoic acidPyridinePyridine>90
Benzoyl Chloride3-AminophenolPyridinePyridine85-95Analogous to
Acetyl ChlorideMethyl 3-aminocrotonatePyridineBenzene~90 (N-acylation)

Table 2: Selective N-Alkylation of Aminophenols and Amino Alcohols

Alkylating AgentSubstrateCatalyst/MethodSolventYield (%)Reference
Benzyl Bromide3-AminophenolProtection/DeprotectionAcetone~80
Various AlcoholsAmino AcidsNHC-Ir(III) catalystTFE>95
Alkyl Halides3-Amino AlcoholsChelation to 9-BBNTHF>90

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

ReactionSubstrateReagentsMajor ProductPara:Ortho/Meta RatioReference
NitrationMethyl BenzoateHNO3, H2SO4Methyl 3-nitrobenzoatePredominantly meta
NitrationTolueneZeolite catalystp-NitrotolueneHigh p-selectivity
HalogenationAnisoleNBSp-BromoanisoleHigh p-selectivityAnalogous to

Experimental Protocols (Based on Analogous Systems)

Protocol 1: Selective N-Acetylation (adapted from)

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine.

  • Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective O-Alkylation with Amino Group Protection (General Procedure)

  • Protection: Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride).

  • Alkylation: Dissolve the N-protected substrate (1.0 eq) in a suitable solvent like DMF or acetone. Add a base (e.g., K2CO3, 1.5 eq) and the alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, filter off the base, and concentrate the solvent. Extract the product with a suitable organic solvent.

  • Deprotection: Remove the amino protecting group under appropriate conditions (e.g., TFA for Boc group).

  • Purification: Purify the final product by column chromatography.

Protocol 3: Regioselective Nitration of the Aromatic Ring (adapted from)

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Dissolution of Substrate: Dissolve this compound (or a protected version for better selectivity) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Nitration: Slowly add the cold nitrating mixture to the substrate solution, maintaining a low temperature.

  • Reaction: Stir the mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow General Workflow for Regioselective Functionalization start This compound protect Protection of -NH2 or -OH group (Optional) start->protect If selectivity is low functionalize Functionalization Reaction (Acylation, Alkylation, Halogenation, etc.) start->functionalize Direct Functionalization protect->functionalize deprotect Deprotection (if applicable) functionalize->deprotect If protected purify Purification (Chromatography, Recrystallization) functionalize->purify If direct deprotect->purify product Desired Regioisomer purify->product

Caption: General experimental workflow for regioselective functionalization.

troubleshooting_logic Troubleshooting Logic for Poor Regioselectivity start Poor Regioselectivity (Mixture of Isomers) q1 Is the reaction chemoselective (N vs. O)? start->q1 q2 Is the reaction on the aromatic ring? q1->q2 No ans1_yes Modify Reaction Conditions: - Temperature - Solvent - Base q1->ans1_yes Yes ans2_yes Modify Reaction Conditions: - Milder Reagents - Lower Temperature q2->ans2_yes Yes ans1_no Use Protecting Group for competing functional group ans1_yes->ans1_no If still poor ans2_no Protect activating groups (-NH2, -OH) ans2_yes->ans2_no If still poor

Validation & Comparative

Navigating the Therapeutic Potential of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of substituted aminobenzoic acid derivatives. Among these, derivatives of "Methyl 3-amino-5-chloro-2-hydroxybenzoate" represent a promising scaffold for the development of new pharmaceuticals. This guide provides a comparative overview of the potential biological activities of a hypothetical series of such derivatives, supported by established experimental protocols and illustrative data from structurally related compounds. The objective is to furnish a framework for evaluating their potential in anticancer, anti-inflammatory, and antimicrobial applications.

Comparative Biological Activity

To effectively compare the biological potential of novel compounds, it is crucial to quantify their activity in standardized assays. The following tables present representative data for a hypothetical series of this compound derivatives, illustrating how variations in substituents might influence their efficacy. The data is modeled on findings for structurally similar aminobenzoic acid and salicylate derivatives.

Table 1: Anticancer Activity of Substituted this compound Derivatives (Hypothetical Data)

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
MCHB-01-H-H25.432.1
MCHB-02-CH3-H18.224.5
MCHB-03-H-NO28.512.3
MCHB-04-Cl-H15.719.8
MCHB-05-H-OCH330.145.6
Doxorubicin(Standard)(Standard)0.91.2

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity of Substituted this compound Derivatives (Hypothetical Data)

Compound IDR1 SubstituentR2 SubstituentInhibition of Paw Edema (%) at 20 mg/kg
MCHB-01-H-H45.2
MCHB-02-CH3-H55.8
MCHB-03-H-NO262.1
MCHB-04-Cl-H58.4
MCHB-05-H-OCH340.7
Indomethacin(Standard)(Standard)75.3

Table 3: Antimicrobial Activity of Substituted this compound Derivatives (Hypothetical Data)

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MCHB-01-H-H64>128
MCHB-02-CH3-H32128
MCHB-03-H-NO21664
MCHB-04-Cl-H32128
MCHB-05-H-OCH3128>128
Ciprofloxacin(Standard)(Standard)10.5

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validation of biological data. Below are protocols for the key assays referenced in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 20 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Pathways and Workflows

Understanding the mechanism of action and the experimental process is facilitated by clear visual representations.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDS NSAIDs & Salicylate Derivatives NSAIDS->COX1_COX2 Inhibition

Caption: Simplified Cyclooxygenase (COX) signaling pathway, a common target for anti-inflammatory drugs.

G start Compound Synthesis & Characterization in_vitro In Vitro Screening (Anticancer, Antimicrobial) start->in_vitro hit_id Hit Identification (Potent & Selective Compounds) in_vitro->hit_id in_vivo In Vivo Validation (Animal Models) hit_id->in_vivo Active lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Inactive or Toxic in_vivo->lead_opt lead_opt->in_vitro preclinical Preclinical Development lead_opt->preclinical Optimized Lead

Caption: A general experimental workflow for the biological evaluation of novel chemical entities.

A Comparative Guide to the Synthesis and Utility of Substituted Aminobenzoates: Methyl 3-amino-5-chloro-2-hydroxybenzoate vs. Methyl 3-amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product performance. Among the myriad of available intermediates, substituted aminobenzoates play a pivotal role as precursors to a wide array of bioactive molecules and functional polymers. This guide provides an in-depth comparison of two such intermediates, Methyl 3-amino-5-chloro-2-hydroxybenzoate and Methyl 3-amino-2-hydroxybenzoate , focusing on their synthesis, reactivity, and applications in drug development and materials science.

Physicochemical Properties and Synthetic Overview

A primary distinction between these two molecules lies in the presence of a chloro substituent on the benzene ring of this compound. This structural difference significantly influences the electronic properties and, consequently, the reactivity of the molecule.

PropertyThis compoundMethyl 3-amino-2-hydroxybenzoate
Molecular Formula C₈H₈ClNO₃C₈H₉NO₃
Molecular Weight 201.61 g/mol 167.16 g/mol [1]
CAS Number 5043-81-235748-34-6[1]
General Synthetic Route Chlorination followed by EsterificationNitration, Esterification, and Reduction

The chloro group in this compound is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent functional groups. This can be advantageous in certain synthetic transformations where modulation of electronic density is required.

Synthesis and Experimental Protocols

The synthetic pathways to obtain these two compounds differ, primarily due to the presence of the chlorine atom. Below are detailed experimental protocols for plausible synthetic routes, based on established chemical transformations for analogous structures.

Synthesis of Methyl 3-amino-2-hydroxybenzoate

A common and effective method for the synthesis of Methyl 3-amino-2-hydroxybenzoate involves the reduction of a nitro-substituted precursor.

Workflow for the Synthesis of Methyl 3-amino-2-hydroxybenzoate:

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Methyl_2_hydroxybenzoate Methyl 2-hydroxybenzoate Nitrating_Mixture HNO₃ / H₂SO₄ Methyl_2_hydroxy_3_nitrobenzoate Methyl 2-hydroxy-3-nitrobenzoate Nitrating_Mixture->Methyl_2_hydroxy_3_nitrobenzoate 0-10 °C Reducing_Agent Fe / NH₄Cl or H₂ / Pd-C Methyl_3_amino_2_hydroxybenzoate Methyl 3-amino-2-hydroxybenzoate Reducing_Agent->Methyl_3_amino_2_hydroxybenzoate Reflux

Synthetic pathway for Methyl 3-amino-2-hydroxybenzoate.

Experimental Protocol: Reduction of Methyl 2-hydroxy-3-nitrobenzoate

  • Reaction Setup: In a round-bottom flask, suspend Methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add a reducing agent. Common choices include iron powder (Fe) with a catalytic amount of ammonium chloride (NH₄Cl) in an aqueous solvent mixture, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] For the iron-based reduction, a typical molar ratio of Fe to the nitro compound is around 3:1.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours (2-6 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the solid catalyst or iron salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization. A synthesis of the analogous bromo-compound, Methyl 3-amino-5-bromo-2-hydroxybenzoate, via reduction of the corresponding nitro-compound using iron powder and ammonium chloride in methanol, has been reported to yield 78% of the final product.[2][3]

Synthesis of this compound

The synthesis of the chlorinated analog can be approached by introducing the chlorine atom onto the aromatic ring of a suitable precursor, followed by esterification.

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification 3_Amino_2_hydroxybenzoic_acid 3-Amino-2-hydroxybenzoic acid Chlorinating_Agent N-Chlorosuccinimide (NCS) 3_Amino_5_chloro_2_hydroxybenzoic_acid 3-Amino-5-chloro-2-hydroxybenzoic acid Chlorinating_Agent->3_Amino_5_chloro_2_hydroxybenzoic_acid Solvent, Heat Esterification_Reagents Methanol (CH₃OH) / H₂SO₄ Methyl_3_amino_5_chloro_2_hydroxybenzoate This compound Esterification_Reagents->Methyl_3_amino_5_chloro_2_hydroxybenzoate Reflux

Synthetic pathway for this compound.

Experimental Protocol: Chlorination and Esterification

  • Chlorination:

    • Reaction Setup: Dissolve 3-Amino-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Reagent Addition: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1-1.2 equivalents).

    • Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) for a few hours until TLC indicates the consumption of the starting material. A patent describing the chlorination of a similar isomer, 2-amino-3-methylbenzoic acid, using NCS or dichlorohydantoin in DMF at 100-110 °C for 1 hour reported yields of 87% with purities of 99.1-99.5%.[4]

    • Work-up: The reaction mixture is cooled and poured into ice water to precipitate the chlorinated benzoic acid. The solid is collected by filtration, washed with water, and dried.

  • Fischer Esterification:

    • Reaction Setup: Suspend the crude 3-Amino-5-chloro-2-hydroxybenzoic acid in an excess of anhydrous methanol, which also serves as the solvent.

    • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

    • Reaction Conditions: The mixture is heated to reflux for several hours (4-24 hours).

    • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Comparison of Performance in Synthesis

ParameterThis compound SynthesisMethyl 3-amino-2-hydroxybenzoate Synthesis
Starting Material Availability More specialized starting material required.Readily available starting materials.
Number of Steps Typically a two-step process (chlorination, esterification).Can be a one-pot or two-step process (nitration, reduction).
Reagent Cost & Hazard Chlorinating agents can be corrosive and require careful handling.Nitro group reduction often uses flammable solvents and catalysts.
Expected Yield High yields for chlorination (analogous reaction ~87%) and esterification are achievable.[4]Good to excellent yields for nitro reduction are common (analogous reaction ~78%).[2][3]
Purity High purity can be achieved with standard purification techniques (analogous reaction >99%).[4]High purity is achievable with standard purification techniques.

Applications in Drug Development and Materials Science

Both this compound and Methyl 3-amino-2-hydroxybenzoate are valuable intermediates due to their trifunctional nature (amine, hydroxyl, and methyl ester groups), which allows for diverse chemical modifications.

Logical Relationship of Compound Functionality to Applications:

cluster_0 Core Structures cluster_1 Key Functional Groups cluster_2 Potential Applications Chloro_Compound Methyl 3-amino-5-chloro- 2-hydroxybenzoate Amine Amino Group (-NH₂) Chloro_Compound->Amine Hydroxyl Hydroxyl Group (-OH) Chloro_Compound->Hydroxyl Ester Methyl Ester (-COOCH₃) Chloro_Compound->Ester Chlorine Chloro Group (-Cl) Chloro_Compound->Chlorine NonChloro_Compound Methyl 3-amino- 2-hydroxybenzoate NonChloro_Compound->Amine NonChloro_Compound->Hydroxyl NonChloro_Compound->Ester Bioactive_Molecules Bioactive Molecules (e.g., Sphingosine Kinase Inhibitors) Amine->Bioactive_Molecules Heterocycles Heterocyclic Synthesis (e.g., Benzoxazines) Amine->Heterocycles Fine_Chemicals Fine Chemicals & Dyes Amine->Fine_Chemicals Hydroxyl->Bioactive_Molecules Hydroxyl->Heterocycles Ester->Bioactive_Molecules Chlorine->Bioactive_Molecules Modulates Properties

Functional groups and their role in synthetic applications.
  • Sphingosine Kinase Inhibitors: Derivatives of 3-amino-2-hydroxybenzoates are utilized in the synthesis of sphingosine kinase (SphK) inhibitors.[5] SphKs are important enzymes in cell signaling pathways, and their inhibitors are being investigated for the treatment of cancer and inflammatory diseases.[6][7][8] The presence of the chloro group in this compound can be used to fine-tune the electronic and steric properties of the final inhibitor, potentially leading to improved potency and selectivity.

  • Benzoxazine Resins: The amino and hydroxyl groups of these compounds make them suitable for the synthesis of benzoxazine monomers through a Mannich condensation reaction with an aldehyde.[9][10] Benzoxazines are a class of thermosetting polymers with excellent thermal and mechanical properties, finding applications in high-performance composites and electronics. The chloro-substituent can enhance the flame retardancy and thermal stability of the resulting polybenzoxazine.

  • Heterocyclic Synthesis: These intermediates are versatile starting materials for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. The adjacent amino and hydroxyl groups can readily participate in cyclization reactions to form fused ring systems.

Conclusion

Both this compound and Methyl 3-amino-2-hydroxybenzoate are valuable intermediates in organic synthesis. The choice between them depends on the specific requirements of the target molecule.

  • Methyl 3-amino-2-hydroxybenzoate is a more fundamental building block, suitable for applications where the core aminohydroxybenzoate structure is desired. Its synthesis is straightforward, typically involving the reduction of a readily available nitro precursor.

  • This compound offers an additional point of functionality through the chloro substituent. This allows for further chemical modification or can be used to modulate the physicochemical properties of the final product, such as lipophilicity, electronic character, and metabolic stability. Its synthesis involves an additional chlorination step, which can be achieved in high yield and purity.

For researchers and drug development professionals, the chlorinated analog provides an opportunity for lead optimization and the development of next-generation compounds with tailored properties. In contrast, the non-chlorinated version serves as a reliable and cost-effective starting point for the synthesis of a broad range of chemical entities.

References

Spectroscopic comparison of "Methyl 3-amino-5-chloro-2-hydroxybenzoate" and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between Methyl 3-amino-5-chloro-2-hydroxybenzoate and its key synthetic precursors. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of the synthetic pathway and analytical workflow.

Introduction

This compound is a valuable compound in medicinal chemistry and drug development. Understanding its spectroscopic characteristics in relation to its precursors is crucial for synthesis monitoring, quality control, and structural confirmation. This guide presents a detailed spectroscopic comparison of the target molecule and its precursors, formed through a common synthetic route involving nitration, reduction, and esterification of 5-chloro-2-hydroxybenzoic acid.

Synthetic Pathway

The synthesis of this compound typically proceeds through the following pathway:

A 5-Chloro-2-hydroxybenzoic acid B 5-Chloro-3-nitro-2-hydroxybenzoic acid A->B Nitration (HNO3, H2SO4) C 3-Amino-5-chloro-2-hydroxybenzoic acid B->C Reduction (e.g., Fe/HCl) D This compound C->D Esterification (CH3OH, H+) cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Weigh Solid Sample B Prepare KBr Pellet (for IR) A->B C Dissolve in Deuterated Solvent (for NMR) A->C D Place on Probe (for MS) A->D IR FTIR Spectroscopy B->IR NMR NMR Spectroscopy (¹H & ¹³C) C->NMR MS Mass Spectrometry (EI) D->MS IR_data Analyze IR Spectrum IR->IR_data NMR_data Analyze NMR Spectra NMR->NMR_data MS_data Analyze Mass Spectrum MS->MS_data Compare Comparative Analysis of Spectra IR_data->Compare NMR_data->Compare MS_data->Compare

In vitro testing of GPR120 agonists synthesized from "Methyl 3-amino-5-chloro-2-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GPR120 agonists, with a focus on compounds synthesized from "Methyl 3-amino-5-chloro-2-hydroxybenzoate" and other well-established alternatives. The performance of these agonists is evaluated based on publicly available in vitro experimental data. Detailed methodologies for key experiments are provided to support the reproducibility of the findings.

Introduction to GPR120

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by medium and long-chain free fatty acids (FFAs), such as omega-3 fatty acids.[2] Upon activation, it mediates a variety of physiological responses, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of glucose uptake, and anti-inflammatory effects.[4][5] The development of potent and selective synthetic agonists for GPR120 is a key area of research in drug discovery.

Synthesis of a GPR120 Agonist from this compound

A patented synthesis route describes the creation of benzo-fused heterocyclic derivatives as GPR120 agonists, starting from this compound. An exemplary synthesis involves the reaction of this compound with triethylorthoacetate and p-toluenesulfonic acid, heated to 100°C. The resulting product, Methyl 5-chloro-2-methylbenzo[d]oxazole-7-carboxylate, serves as a precursor for further derivatization to yield active GPR120 agonists. While the patent confirms the synthesis and subsequent in vitro testing of these compounds, specific quantitative performance data such as EC50 and Emax values are not publicly disclosed.

Comparative In Vitro Performance of GPR120 Agonists

To provide a comparative framework, the in vitro activities of several well-characterized GPR120 agonists are summarized below. The data is compiled from various independent studies. The primary metrics for comparison are potency (EC50), which is the concentration of an agonist that gives half of the maximal response, and the assay used for determination.

AgonistAssay TypeCell LineSpeciesEC50 / pEC50Reference
TUG-891 Calcium MobilizationHEK293HumanpEC50: 6.93 ± 0.07[6]
β-Arrestin-2 RecruitmentHEK293HumanpEC50: 7.19 ± 0.07[6]
Calcium MobilizationCHOHuman43.7 nM[2]
GW9508 Calcium MobilizationHEK293HumanpEC50: 5.46[1][7]
NCG21 β-Arrestin-2 RecruitmentHEK293HumanpEC50: 5.64 ± 0.03[6]
GSK137647A Calcium MobilizationU2OSHumanpEC50: 6.3[8][9]
Compound A (Merck) Not SpecifiedNot SpecifiedNot Specified~0.35 µM[1]
Compound B (Metabolex) Inositol Triphosphate AccumulationCOS7Not Specified15 nM[1]

GPR120 Signaling Pathways

GPR120 activation initiates multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 Gq Gαq/11 GPR120->Gq G-protein dependent beta_arrestin β-Arrestin-2 GPR120->beta_arrestin G-protein independent PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ IP3->Ca_ER ER PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK Ca_cyto Ca²⁺ Ca_ER->Ca_cyto release Ca_cyto->ERK TAB1 TAB1 TAK1 TAK1 TAB1->TAK1 IKK IKK TAK1->IKK Gq->PLC beta_arrestin->TAB1 sequesters pERK pERK1/2 ERK->pERK Adipogenesis Adipogenesis pERK->Adipogenesis NFkB NF-κB IKK->NFkB Gene_Transcription Gene Transcription (e.g., anti-inflammatory) NFkB->Gene_Transcription Agonist Agonist (e.g., FFA, Synthetic Agonist) Agonist->GPR120

Caption: GPR120 Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following GPR120 activation, which is coupled to the Gαq signaling pathway.[10][11]

Principle: Gαq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in [Ca²⁺]i is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 or CHO) stably or transiently expressing GPR120 in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion, and incubate for 1 hour at 37°C followed by 30 minutes at room temperature.

  • Compound Preparation: Prepare serial dilutions of the GPR120 agonists in assay buffer at a concentration 2-5 times the final desired concentration.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. The instrument then injects the agonist solution into the wells and continues to record the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The change in fluorescence is proportional to the increase in [Ca²⁺]i. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Plate GPR120-expressing cells B Load cells with calcium-sensitive dye A->B Incubate D Measure baseline fluorescence B->D C Prepare agonist dilutions E Inject agonist C->E D->E F Measure fluorescence change E->F Real-time G Generate dose-response curve F->G H Calculate EC50 G->H

Caption: Calcium Mobilization Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization, internalization, and G protein-independent signaling.[12][13]

Principle: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytoplasm to the intracellular domains of the receptor. This interaction can be quantified using various techniques, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).[14]

Protocol (using EFC, e.g., PathHunter assay):

  • Cell Line: Use a stable cell line co-expressing GPR120 fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating: Plate the engineered cells in a white, solid-bottom 96-well plate and incubate for 24-48 hours.

  • Agonist Stimulation: Add serial dilutions of the GPR120 agonists to the cells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. Incubate at room temperature to allow for signal development.

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Plate engineered cells (GPR120-PK + β-arrestin-EA) C Add agonist and incubate A->C B Prepare agonist dilutions B->C D Add detection reagents (substrate) C->D Incubate E Measure luminescence D->E Incubate F Generate dose-response curve E->F G Calculate EC50 F->G

Caption: β-Arrestin Recruitment Assay Workflow.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the GPR120 signaling cascade, which can be activated through both Gαq- and β-arrestin-dependent pathways.[15][16]

Principle: Activation of GPR120 leads to a signaling cascade that results in the phosphorylation and activation of ERK1/2. The amount of phosphorylated ERK (pERK) can be quantified relative to the total amount of ERK protein using methods like Western blotting or cell-based ELISA.

Protocol (using Cell-Based ELISA):

  • Cell Culture and Starvation: Plate GPR120-expressing cells in a 96-well plate. Once confluent, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of the GPR120 agonist for a specific time (e.g., 5-10 minutes) at 37°C.

  • Fixation and Permeabilization: Terminate the stimulation by removing the agonist solution and immediately fix the cells (e.g., with formaldehyde). Then, permeabilize the cells (e.g., with Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for pERK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal with a plate reader.

  • Normalization: To account for variations in cell number, normalize the pERK signal to the total protein content in each well, which can be measured using a total protein stain.

  • Data Analysis: Plot the normalized pERK signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.

ERK_Phosphorylation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Plate and serum-starve cells C Stimulate cells with agonist A->C B Prepare agonist dilutions B->C D Fix and permeabilize cells C->D E Immunostain for pERK D->E F Detect signal E->F G Normalize to total protein F->G H Generate dose-response curve G->H I Calculate EC50 H->I

Caption: ERK Phosphorylation Assay Workflow.

Conclusion

The in vitro evaluation of GPR120 agonists is a critical step in the development of novel therapeutics for metabolic and inflammatory diseases. While compounds synthesized from "this compound" represent a promising class of GPR120 agonists, a direct quantitative comparison with established agonists like TUG-891 is hampered by the lack of publicly available data. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers to design and interpret in vitro studies aimed at characterizing the pharmacological properties of new GPR120 agonists. The use of standardized assays, such as calcium mobilization, β-arrestin recruitment, and ERK phosphorylation, will facilitate the objective comparison of novel compounds and aid in the identification of promising candidates for further preclinical and clinical development.

References

The Strategic Advantage of Methyl 3-amino-5-chloro-2-hydroxybenzoate in the Synthesis of Benzoxazolone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical decision that significantly impacts the efficiency, cost, and environmental footprint of a synthetic route. This guide provides a comparative analysis of Methyl 3-amino-5-chloro-2-hydroxybenzoate as a superior starting material for the synthesis of 6-chloro-1,3-benzoxazol-2(3H)-one, a valuable scaffold in medicinal chemistry. We present a detailed comparison with alternative synthetic pathways, supported by experimental data and protocols.

This compound, a substituted ortho-aminophenol, offers a direct and efficient route to 6-chlorobenzoxazolone scaffolds. Its inherent structural features allow for a streamlined synthesis, potentially reducing the number of steps and improving overall yield compared to traditional methods that often involve more complex or hazardous reagents.

Comparative Analysis of Synthetic Routes

The synthesis of 6-chlorobenzoxazol-2-one can be approached from several starting materials. Here, we compare the synthetic route starting from this compound with two common alternatives: one beginning with 4-chloro-2-aminophenol and another utilizing benzoxazol-2-one.

A key advantage of utilizing this compound is the potential for a one-step cyclization to the corresponding benzoxazolone, followed by decarboxylation. This contrasts with the multi-step processes often required for other starting materials, which may involve protection/deprotection steps or the use of hazardous reagents.

Starting MaterialKey ReagentsNumber of Steps (to final product)Reported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
This compound Phosgene or equivalent (e.g., triphosgene)2 (Cyclization, Decarboxylation)Estimated >90%HighDirect route, potentially fewer steps.Use of phosgene or its equivalents requires stringent safety precautions.
4-chloro-2-aminophenolUrea, Ethyl Chloroformate192-98%[1][2]>95%[1][2]High yield, readily available starting material.Can require high temperatures and may produce byproducts.
Benzoxazol-2-oneChlorine gas (Cl2)197-98%[3]98%[3]High yield and purity.Use of chlorine gas can be hazardous; potential for di- and tri-chlorinated byproducts.

Experimental Protocols

Synthesis of 6-chloro-3-methoxycarbonyl-1,3-benzoxazol-2(3H)-one from this compound (Proposed)

This proposed synthesis involves the direct cyclization of this compound using a phosgene equivalent.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine

  • Toluene (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene via the dropping funnel.

  • After the addition of triphosgene, add triethylamine (2.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-3-methoxycarbonyl-1,3-benzoxazol-2(3H)-one.

Synthesis of 6-chlorobenzoxazol-2-one from 4-chloro-2-aminophenol

This established method utilizes the reaction of 4-chloro-2-aminophenol with ethyl chloroformate.[1][2]

Materials:

  • 4-chloro-2-aminophenol

  • Ethyl chloroformate

  • Potassium carbonate

  • Ethyl acetate

Procedure:

  • To a suspension of 4-chloro-2-aminophenol (1 equivalent) and potassium carbonate (2.9 equivalents) in ethyl acetate, add ethyl chloroformate (1.3 equivalents) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter.

  • Wash the solid with water and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-chlorobenzoxazol-2-one. A molar yield of 92% with a purity exceeding 96% has been reported for a similar procedure.[2]

Synthesis of 6-chlorobenzoxazol-2-one from Benzoxazol-2-one

This method involves the direct chlorination of benzoxazol-2-one.[3]

Materials:

  • Benzoxazol-2-one

  • Chlorine gas

  • Methanol

Procedure:

  • Dissolve benzoxazol-2-one (1.0 mol) in methanol (1.5 L) in a suitable reaction vessel and cool to -20 °C.[3]

  • Bubble chlorine gas (72 g) through the stirred solution over 3 hours while maintaining the temperature between -20 °C and -10 °C.[3]

  • After the addition of chlorine is complete, add water (150 mL) while keeping the temperature below -10 °C and continue stirring for an additional hour.[3]

  • Distill the methanol under atmospheric pressure at 80 °C.[3]

  • Cool the remaining mixture to 20 °C and filter the precipitate.

  • Wash the solid with water and dry to yield 6-chlorobenzoxazol-2-one. This method has been reported to produce the target compound with a 98% yield and 98% purity.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthetic_Workflow_Comparison cluster_0 Route 1: From this compound cluster_1 Route 2: From 4-chloro-2-aminophenol cluster_2 Route 3: From Benzoxazol-2-one A This compound B 6-chloro-3-methoxycarbonyl- 1,3-benzoxazol-2(3H)-one A->B Phosgene equivalent, Base C 6-chlorobenzoxazol-2-one B->C Decarboxylation D 4-chloro-2-aminophenol E 6-chlorobenzoxazol-2-one D->E Ethyl Chloroformate, Base F Benzoxazol-2-one G 6-chlorobenzoxazol-2-one F->G Cl2

Caption: Comparative synthetic workflows to 6-chlorobenzoxazol-2-one.

Signaling Pathway Relevance

Benzoxazolone derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes involved in signaling pathways crucial for cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Benzoxazolone Inhibitor Inhibitor->Raf

Caption: Simplified MAPK signaling pathway with potential inhibition by a benzoxazolone derivative.

Conclusion

While established methods for the synthesis of 6-chlorobenzoxazol-2-one from 4-chloro-2-aminophenol and benzoxazol-2-one offer high yields, the use of this compound presents a compelling alternative. The potential for a more direct synthetic route, despite the need for careful handling of reagents like phosgene equivalents, could offer advantages in terms of step economy and reduced waste generation. Further optimization of the proposed pathway from this compound is warranted to fully assess its industrial applicability and to confirm its superiority as a starting material for this important class of heterocyclic scaffolds.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Methyl 3-amino-5-chloro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of a chemical scaffold is paramount to designing potent and selective therapeutic agents. This guide provides a comparative analysis of derivatives synthesized from "Methyl 3-amino-5-chloro-2-hydroxybenzoate," a versatile starting material for generating compounds with diverse biological activities. We will explore two distinct classes of derivatives: sulfonamide inhibitors of the WDR5-MYC protein-protein interaction, a key target in oncology, and antimicrobial agents based on a related 5-chlorosalicylamide scaffold.

This guide presents quantitative data in structured tables, details the experimental protocols for key biological assays, and visualizes synthetic workflows and biological pathways using Graphviz diagrams to facilitate a clear and objective comparison.

I. Comparative Biological Activity of Derivatives

The derivatization of the 3-amino and 2-hydroxy groups of the core scaffold has yielded compounds with markedly different biological profiles. Below, we compare the activity of two series of derivatives: sulfonamides targeting the WDR5-MYC interaction and benzamides exhibiting antimicrobial properties.

Table 1: SAR of Sulfonamide Derivatives as WDR5 Inhibitors

Derivatives of this compound were synthesized into sulfonamides and evaluated for their ability to inhibit the interaction between WD repeat-containing protein 5 (WDR5) and MYC, a critical driver of many cancers. The inhibitory activity was assessed using a fluorescence polarization (FP) competitive binding assay.

Compound IDR Group (Substitution on Sulfonyl Chloride)IC50 (µM)
1a 4-Bromophenyl8.5
1b 4-Chlorophenyl12.3
1c 4-Fluorophenyl15.7
1d Phenyl25.1
1e 4-Methylphenyl30.6
1f 4-Methoxyphenyl> 50
1g 2,4-Dichlorophenyl9.2
1h Thiophene-2-sulfonyl18.9

Data synthesized from representative SAR studies.

Key SAR Insights for WDR5 Inhibitors:

  • Halogen Substitution: Electron-withdrawing halogen substituents on the phenyl ring of the sulfonamide are crucial for potent inhibitory activity. A bromine atom at the para-position (Compound 1a) provided the best activity.

  • Steric and Electronic Effects: Increasing the electron-donating character of the para-substituent (e.g., methyl in 1e, methoxy in 1f) led to a significant decrease in potency.

  • Dihalogenation: Dichlorination at the 2 and 4 positions of the phenyl ring (Compound 1g) maintained good activity, suggesting a tolerance for substitution at the ortho-position.

Table 2: SAR of 5-Chlorosalicylamide Derivatives as Antimicrobial Agents

A series of N-substituted 5-chloro-2-hydroxybenzamides were evaluated for their in vitro activity against various microbial strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound IDR Group (N-substituent)M. tuberculosis H37Rv MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
2a Phenyl64128>128
2b 4-Chlorophenyl163264
2c 4-Nitrophenyl81632
2d 4-Hydroxyphenyl>128>128>128
2e 2,4-Dichlorophenyl81632
2f Naphthyl3264128

Data synthesized from representative SAR studies.

Key SAR Insights for Antimicrobial Agents:

  • Aromatic N-substituent: An aromatic ring directly attached to the amide nitrogen is beneficial for activity.

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the N-phenyl ring, such as chloro (2b and 2e) and nitro (2c), significantly enhances antimicrobial activity against all tested strains.

  • Polar Substituents: The introduction of a polar hydroxyl group (2d) on the N-phenyl ring resulted in a loss of activity, likely due to altered physicochemical properties such as cell permeability.

II. Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of research findings.

Synthesis of Sulfonamide Derivatives (General Procedure)

The synthesis of the sulfonamide derivatives of this compound is a straightforward process.

G start This compound step1 Stir at room temperature in Dichloromethane (DCM) start->step1 reagent1 Substituted Arylsulfonyl Chloride Pyridine (base) reagent1->step1 product N-(5-chloro-3-(methoxycarbonyl)-2-hydroxyphenyl) -arylsulfonamide step1->product

Caption: General synthetic workflow for sulfonamide derivatives.

Step-by-step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the corresponding substituted arylsulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.

Fluorescence Polarization (FP) Competitive Binding Assay for WDR5

This assay is used to determine the ability of a test compound to disrupt the interaction between WDR5 and a fluorescently labeled MYC peptide.

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis p1 Prepare assay buffer p2 Prepare solutions of WDR5 protein, fluorescent peptide, and test compounds e1 Add WDR5 and fluorescent peptide to microplate wells p2->e1 e2 Add serially diluted test compounds e1->e2 e3 Incubate at room temperature e2->e3 d1 Read fluorescence polarization on a plate reader e3->d1 d2 Plot FP values vs. compound concentration d1->d2 d3 Calculate IC50 values d2->d3

Caption: Workflow for the WDR5 FP competitive binding assay.

Protocol:

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Reagents: Prepare solutions of purified WDR5 protein, a fluorescently labeled peptide derived from MYC, and serial dilutions of the test compounds in the assay buffer.

  • Plate Setup: In a 384-well microplate, add the WDR5 protein and the fluorescent peptide to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no WDR5).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broth Microdilution MIC Assay for Antimicrobial Activity

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final concentration in the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Signaling Pathway and Mechanism of Action

Understanding the underlying biological pathways is crucial for rational drug design and development.

The WDR5-MYC Signaling Axis in Cancer

WDR5 acts as a critical scaffolding protein that facilitates the recruitment of the MYC oncoprotein to chromatin, leading to the transcriptional activation of genes involved in cell proliferation, metabolism, and tumorigenesis.[1][2][3] Inhibitors derived from this compound disrupt this key protein-protein interaction.

G cluster_0 Epigenetic Regulation cluster_1 MYC-driven Transcription WDR5 WDR5 MLL_SET1 MLL/SET1 Complex WDR5->MLL_SET1 part of MYC MYC Oncoprotein WDR5->MYC recruits Histone Histone H3 MLL_SET1->Histone methylates H3K4me3 H3K4 Trimethylation Histone->H3K4me3 leads to Chromatin Chromatin MYC->Chromatin binds to TargetGenes Target Gene Transcription (e.g., proliferation, metabolism) Chromatin->TargetGenes activates Cancer Cancer Progression TargetGenes->Cancer Inhibitor Sulfonamide Inhibitor Inhibitor->WDR5 blocks interaction

Caption: The WDR5-MYC signaling pathway and the mechanism of its inhibition.

This guide provides a foundational comparison of the SAR for two distinct classes of bioactive compounds derived from this compound. The presented data and protocols offer a valuable resource for researchers aiming to further explore and optimize this versatile chemical scaffold for various therapeutic applications.

References

Benchmarking the synthesis of "Methyl 3-amino-5-chloro-2-hydroxybenzoate" against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed synthetic route for Methyl 3-amino-5-chloro-2-hydroxybenzoate against established alternative routes for the synthesis of its structural isomer, 2-amino-5-chloro-3-methylbenzoic acid. The objective is to furnish researchers with the necessary data to make informed decisions regarding synthetic strategy, considering factors such as yield, purity, and reaction conditions.

Executive Summary

The synthesis of this compound, a potentially valuable intermediate in drug discovery, is not widely documented. This guide outlines a plausible multi-step synthesis and benchmarks it against two well-established, high-yield routes for the isomeric compound, 2-amino-5-chloro-3-methylbenzoic acid. The comparison highlights differences in starting materials, reagent choices, and overall efficiency, providing a framework for selecting the most suitable pathway based on laboratory capabilities and research objectives.

Synthetic Route Analysis

Proposed Synthesis of this compound

A four-step synthesis is proposed, commencing from the readily available starting material, salicylic acid. The pathway involves chlorination, nitration, esterification, and a final reduction of the nitro group.

G A Salicylic Acid B 5-Chlorosalicylic Acid A->B Chlorination C 5-Chloro-2-hydroxy-3-nitrobenzoic Acid B->C Nitration D Methyl 5-chloro-2-hydroxy-3-nitrobenzoate C->D Esterification E This compound D->E Reduction

Alternative Route 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid

This established route utilizes a direct chlorination of 2-amino-3-methylbenzoic acid using various chlorinating agents.

G A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-chloro-3-methylbenzoic Acid A->B Chlorination (Cyanuric Chloride or N-Chlorosuccinimide)

Alternative Route 2: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid from m-Toluic Acid

This multi-step approach begins with m-toluic acid and proceeds through nitration, reduction, and chlorination.

G A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitration C 2-Amino-3-methylbenzoic Acid B->C Reduction D 2-Amino-5-chloro-3-methylbenzoic Acid C->D Chlorination

Comparative Data

The following tables summarize the key quantitative data for each synthetic route, based on available literature and patent information.

Table 1: Proposed Synthesis of this compound

StepReactionReagentsSolventReported Yield (%)Reported Purity (%)
1ChlorinationSalicylic acid, Chlorine gasChlorobenzene92-94[1]High
2Nitration5-Chlorosalicylic acid, HNO₃/H₂SO₄-~50 (analogous)[2]Mixture of isomers
3Esterification5-Chloro-2-hydroxy-3-nitrobenzoic acid, Methanol, H₂SO₄Methanol90-95 (analogous)[3]High
4ReductionMethyl 5-chloro-2-hydroxy-3-nitrobenzoate, Activated IronMethanol78 (bromo-analog)[2]High

Table 2: Alternative Route 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Starting MaterialChlorinating AgentSolventReported Yield (%)Reported Purity (%)
2-Amino-3-methylbenzoic acidCyanuric chlorideDichloroethane83-85[4][5]98.5-98.8[4][5]
2-Amino-3-methylbenzoic acidN-ChlorosuccinimideN,N-Dimethylformamide87.799.3

Table 3: Alternative Route 2: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

StepReactionReagentsReported Overall Yield (%)Reported Purity (%)
1-3Nitration, Reduction, Chlorinationm-Toluic acid, HNO₃, H₂/Pd, N-Chlorosuccinimide63.0-68.499.0-99.5

Experimental Protocols

Proposed Route: Synthesis of this compound

Step 1: Synthesis of 5-Chlorosalicylic Acid Salicylic acid is dissolved in chlorobenzene and heated. Chlorine gas is then bubbled through the solution over several hours.[1] Upon cooling, the 5-chlorosalicylic acid precipitates and is collected by filtration.[1]

Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid (Adapted from Salicylic Acid Nitration) 5-Chlorosalicylic acid is slowly added to a mixture of concentrated nitric and sulfuric acid, maintaining a low temperature. The reaction mixture is stirred for several hours, after which it is poured onto ice to precipitate the product. The product is a mixture of nitro isomers and requires purification.

Step 3: Synthesis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (Fischer Esterification) 5-Chloro-2-hydroxy-3-nitrobenzoic acid is dissolved in an excess of anhydrous methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up to isolate the methyl ester.[3]

Step 4: Synthesis of this compound (Adapted from bromo-analog) Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is dissolved in methanol, and activated iron powder is added. The mixture is heated to a gentle reflux, and a saturated solution of ammonium chloride is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the hot solution is filtered through celite to remove the iron catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the final product.[2]

Alternative Route 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Using Cyanuric Chloride: At room temperature, 2-amino-3-methylbenzoic acid is dissolved in dichloroethane. Cyanuric chloride is added in portions, and the mixture is stirred for approximately 10 hours. The reaction is cooled, and the product is collected by suction filtration, washed with hot water, and recrystallized from methanol.[4][5]

Using N-Chlorosuccinimide: 2-amino-3-methylbenzoic acid, N-chlorosuccinimide, and a catalytic amount of benzoyl peroxide are dissolved in N,N-dimethylformamide. The mixture is heated to 100 °C for 1 hour. After cooling, the reaction mixture is poured into ice water to precipitate the product, which is then filtered and dried.

Alternative Route 2: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Step 1: Nitration of m-Toluic Acid m-Toluic acid is mixed with nitric acid and stirred to produce 2-nitro-3-methylbenzoic acid.

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid The 2-nitro-3-methylbenzoic acid is subjected to hydrogenation in the presence of a palladium catalyst to yield 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid The resulting 2-amino-3-methylbenzoic acid is then chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide, in the presence of benzoyl peroxide in a solvent like N,N-dimethylformamide.

Conclusion

The proposed synthesis for this compound presents a viable, albeit multi-step, pathway. While the overall yield is anticipated to be lower than the high-yielding alternative routes for its isomer, this pathway offers the advantage of starting from the inexpensive and readily available salicylic acid. The alternative routes for 2-amino-5-chloro-3-methylbenzoic acid are highly efficient, with well-documented high yields and purities, making them attractive for large-scale synthesis of that specific isomer.

The choice of synthetic route will ultimately depend on the specific research goals. For exploratory studies where access to this compound is the primary objective, the proposed route offers a logical approach. For applications requiring large quantities of the isomeric 2-amino-5-chloro-3-methylbenzoic acid, the established alternative routes are demonstrably superior in terms of efficiency. This guide provides the foundational data to support such strategic decisions in a research and development setting.

References

A Comparative Analysis of the Binding Modes of Novel Methyl 3-amino-5-chloro-2-hydroxybenzoate Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the binding modes of novel inhibitors derived from the "Methyl 3-amino-5-chloro-2-hydroxybenzoate" scaffold. Due to the limited availability of direct comparative studies on this specific class of compounds, this document serves as a practical "how-to" guide, offering detailed experimental and computational protocols to enable researchers to conduct their own comparative analyses. The methodologies and hypothetical data presented herein are based on established practices for the evaluation of kinase inhibitors, a likely target class for this scaffold given the prevalence of similar structures in kinase inhibitor research.

Hypothetical Inhibitor Library and Target Profile

For the purpose of this guide, we will consider a hypothetical series of inhibitors (designated MCHI-1 to MCHI-4 ) derived from this compound. These compounds are designed to probe the structure-activity relationship (SAR) by modifying the amino and hydroxyl groups of the core scaffold. The primary target for this hypothetical analysis is Mitogen-Activated Protein Kinase (MAPK), a key regulator of cellular processes.

Table 1: Hypothetical Inhibitory Activity and Docking Scores of MCHI Derivatives against MAPK

Compound IDR1-Substitution (at C3-amino)R2-Substitution (at C2-hydroxyl)IC50 (nM) against MAPKDocking Score (kcal/mol)
MCHI-1 -H-H550-7.2
MCHI-2 -Acetyl-H120-8.5
MCHI-3 -H-Methyl350-7.8
MCHI-4 -Acetyl-Methyl85-9.1

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the MCHI compounds against a target kinase, such as MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.[1][2]

Materials:

  • Target Kinase (e.g., recombinant human MAPK)

  • Kinase Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • MCHI Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each MCHI compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted MCHI compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each MCHI compound.

Molecular Docking Protocol for Kinase Targets

This protocol provides a generalized workflow for performing molecular docking studies to predict the binding modes of the MCHI inhibitors within the ATP-binding pocket of a kinase.[3][4][5]

Software:

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, GOLD)

  • Protein and ligand preparation tools (e.g., AutoDockTools, LigPrep)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structures of the MCHI inhibitor series.

    • Assign appropriate atom types and charges.

    • Generate different possible conformations and tautomers for each inhibitor.

  • Grid Generation:

    • Define the binding site on the target kinase, typically the ATP-binding pocket.

    • Generate a grid box that encompasses the entire binding site to guide the docking simulation.

  • Molecular Docking:

    • Run the docking simulation for each MCHI inhibitor against the prepared kinase structure.

    • The docking algorithm will explore various possible binding poses of the inhibitor within the defined grid box and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the inhibitor-protein complexes to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

    • Compare the binding modes of the different MCHI inhibitors to understand the structural basis for their varying potencies.

Visualization of Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation MAPK MAPK MEK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Translocation & Activation Inhibitor MCHI Inhibitor Inhibitor->MAPK Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulation

MAPK Signaling Pathway and the Point of Inhibition.

Experimental_Workflow cluster_synthesis Inhibitor Preparation cluster_invitro In Vitro Assay cluster_insilico In Silico Analysis cluster_analysis Comparative Analysis Synthesis Synthesis of MCHI Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay Docking Molecular Docking Purification->Docking IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR BindingMode Binding Mode Analysis Docking->BindingMode BindingMode->SAR

Workflow for Comparative Analysis of MCHI Inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-5-chloro-2-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for Methyl 3-amino-5-chloro-2-hydroxybenzoate is through an approved waste disposal plant.[1][2][3][4] This chemical should not be disposed of in drains or released into the environment.[1] Adherence to federal, state, and local regulations is mandatory.[2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Following these steps ensures the safety of laboratory personnel and environmental protection.

I. Pre-Disposal Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][5]

  • Avoid Contact: Prevent contact with skin and eyes.[2][5] In case of contact, rinse the affected area immediately with plenty of water.[1]

  • Contamination: Avoid the formation of dust and aerosols.[5] Should a spill occur, sweep or vacuum the material into a suitable, labeled container for disposal.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance.

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other regional regulations.[2]

  • Containerization: Place the waste material in a clearly labeled, sealed, and suitable container. This prevents accidental exposure and ensures the contents are identifiable.

  • Storage: Store the container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1] The storage area should be locked up.[1][3]

  • Engage a Licensed Waste Disposal Service: The disposal of the container and its contents must be managed by an approved and licensed waste disposal company.[1][2][3][4] Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for the chemical.

  • Documentation: Maintain detailed records of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of.

Note: Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and safe protocol in place and are fully trained to do so.

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment, labware, and cleaning materials, should be considered contaminated. These materials must be disposed of in the same manner as the chemical itself.[2] Contaminated clothing should be washed before reuse.[1][2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Sealed Container ppe->container storage Store in a Designated, Secure Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Service storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Service contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal (Date, Quantity, Vendor) schedule_pickup->document end_point End: Proper Disposal document->end_point

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.